AZ'3137
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C43H47F4N7O4 |
|---|---|
分子量 |
801.9 g/mol |
IUPAC名 |
4-[4-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-7-methoxy-1-oxo-3H-isoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]phenyl]piperidin-1-yl]-3-fluoro-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C43H47F4N7O4/c1-58-36-23-33(22-31-26-54(42(57)38(31)36)35-8-9-37(55)49-41(35)56)52-20-18-50(19-21-52)25-27-10-14-51(15-11-27)32-5-2-28(3-6-32)29-12-16-53(17-13-29)34-7-4-30(24-48)39(40(34)44)43(45,46)47/h2-7,22-23,27,29,35H,8-21,25-26H2,1H3,(H,49,55,56) |
InChIキー |
IHSNQZPLVFVVMX-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
AZ'3137: A Technical Guide to a Next-Generation Androgen Receptor PROTAC Degrader
For Research, Scientific, and Drug Development Professionals
Introduction
The Androgen Receptor (AR) is a well-established, critical driver of prostate cancer progression.[1] While therapies targeting the AR signaling axis have been a cornerstone of treatment, resistance mechanisms, often involving AR overexpression or mutations in the ligand-binding domain, inevitably emerge.[2] Proteolysis-targeting chimeras (PROTACs) represent a paradigm-shifting therapeutic modality that hijacks the cell's own ubiquitin-proteasome system to induce the degradation of a target protein, rather than merely inhibiting it.[3][4] This approach offers the potential to eliminate the entire receptor protein, overcoming common resistance mechanisms.[5]
This technical guide provides an in-depth overview of AZ'3137 (also known as compound 22), a potent, selective, and orally bioavailable PROTAC designed to degrade the Androgen Receptor.[1][6] Developed by AstraZeneca, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce targeted degradation of both wild-type AR and clinically relevant mutants, offering a promising strategy for the treatment of advanced prostate cancer.[1][6][7]
Mechanism of Action
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the Androgen Receptor, a ligand that engages the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting the two.[7] By simultaneously binding to both AR and CRBN, this compound facilitates the formation of a ternary complex.[3][4] This proximity induces the E3 ligase to polyubiquitinate the AR, marking it for recognition and subsequent degradation by the 26S proteasome.[4] The PROTAC molecule is then released to engage another AR protein, acting in a catalytic manner.[3]
Quantitative Biological Data
This compound demonstrates potent activity in prostate cancer cell lines, effectively inducing AR degradation and inhibiting cell growth. The key quantitative metrics are summarized below.
| Parameter | Cell Line | Value (nM) | Reference |
| DC₅₀ (AR Degradation) | LNCaP | 22 | [6][7][8] |
| DC₅₀ (L702H mutant AR) | LNCaP | 92 | [7] |
| GI₅₀ (Cell Growth Inhibition) | LNCaP | 74 | [6][7][8] |
-
DC₅₀ (Degradation Concentration 50%): The concentration of the compound required to degrade 50% of the target protein.
-
GI₅₀ (Growth Inhibition 50%): The concentration of the compound required to inhibit cell proliferation by 50%.
Preclinical Efficacy Summary
In Vitro Activity
-
This compound effectively degrades the Androgen Receptor in multiple prostate cancer cell lines, including LNCaP, VCaP, and C4-2.[6][7]
-
Degradation of AR leads to the inhibition of AR target gene expression in LNCaP cells.[7]
-
The compound retains potent degradation activity against the L702H AR mutant, a common resistance mutation.[7]
In Vivo Activity
-
This compound is orally bioavailable across multiple species.[1][6]
-
In a mouse xenograft model using C4-2 prostate cancer cells, daily oral administration of this compound resulted in significant tumor growth inhibition.[6][7]
-
The anti-tumor effect is correlated with the degradation of AR within the tumor tissue.[1][7]
Mandatory Visualizations
Disruption of Androgen Receptor Signaling
The canonical AR signaling pathway is a primary driver of prostate cancer cell growth and survival. This compound fundamentally disrupts this pathway by eliminating the AR protein itself, thereby preventing the transcription of androgen-dependent genes.
Experimental Workflow: AR Degradation by Western Blot
A standard method to quantify the degradation of AR following treatment with this compound is Western Blot analysis. This workflow outlines the key steps from cell treatment to data analysis.
Detailed Experimental Protocols
The following protocols are based on standard methodologies employed for the evaluation of PROTAC degraders and are adapted for the specific analysis of this compound.
AR Degradation by Western Blot
This protocol quantifies the reduction in AR protein levels in prostate cancer cells following treatment.
-
Cell Culture:
-
Culture LNCaP or VCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
-
Compound Treatment:
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Normalize protein samples to 20-30 µg per lane, add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH or β-Actin, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify band intensities and normalize the AR signal to the loading control to determine the percentage of degradation relative to the vehicle control.
-
Cell Proliferation (GI₅₀) Assay
This assay measures the effect of this compound on the proliferation of prostate cancer cells.
-
Cell Seeding:
-
Seed LNCaP cells in a 96-well, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 10 µM down to 0.5 nM).[7]
-
Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 7 days in a humidified incubator at 37°C and 5% CO₂.[7]
-
-
Viability Measurement:
-
On day 7, allow the plate to equilibrate to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log concentration of this compound and fit a four-parameter logistic curve to determine the GI₅₀ value.
-
In Vivo Tumor Growth Inhibition Xenograft Study
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of orally administered this compound.
-
Animal Model:
-
Use immunocompromised male mice (e.g., NOD SCID).[7]
-
-
Tumor Implantation:
-
Subcutaneously implant C4-2 prostate cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.[7]
-
Monitor tumor growth regularly using caliper measurements (Tumor Volume = 0.5 x Length x Width²).
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.
-
-
Compound Administration:
-
Formulate this compound for oral administration (oral gavage).
-
Dose the treatment group once daily (p.o.) for a specified period (e.g., 10 days).[7]
-
Administer the vehicle solution to the control group on the same schedule.
-
-
Efficacy Evaluation:
-
Monitor tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for AR levels) to confirm target engagement.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.
-
Assess the statistical significance of the differences in tumor volume between the treated and control groups.
-
Conclusion
This compound is a potent and orally bioavailable PROTAC degrader that efficiently eliminates the Androgen Receptor, a key driver of prostate cancer. By degrading both wild-type and mutant forms of AR, it demonstrates strong anti-proliferative activity in vitro and significant tumor growth inhibition in vivo. This mechanism of action provides a compelling strategy to overcome the resistance mechanisms that limit the efficacy of traditional AR inhibitors. The data presented in this guide support the continued investigation of this compound and similar AR-degrading PROTACs as a next-generation therapeutic approach for patients with advanced prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Series of Orally Bioavailable Androgen Receptor Degraders for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZ 3137 Supplier | CAS 2960179-55-7 | AZ3137 | Tocris Bioscience [tocris.com]
AZ'3137: A Technical Guide to Cereblon E3 Ligase-Mediated Androgen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AZ'3137, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that induces the degradation of the Androgen Receptor (AR) by recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This document details the mechanism of action, quantitative biological data, and key experimental protocols relevant to the study of this compound, making it a valuable resource for researchers in oncology and drug discovery.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to the Androgen Receptor and the Cereblon E3 ligase. This binding induces the formation of a ternary complex, bringing the AR in close proximity to the E3 ligase machinery. This proximity facilitates the polyubiquitination of the AR, marking it for degradation by the 26S proteasome. The degradation of AR effectively shuts down androgen signaling pathways that are critical for the growth and survival of prostate cancer cells.
Quantitative Biological Data
The biological activity of this compound has been characterized in various prostate cancer cell lines. The following tables summarize the key quantitative data for its degradation potency and anti-proliferative effects.
Table 1: Degradation Potency of this compound
| Cell Line | Target Protein | DC50 (nM) | Notes |
| LNCaP | Androgen Receptor (AR) | 22[1][2] | Androgen-sensitive human prostate adenocarcinoma |
| VCaP | Androgen Receptor (AR) | Data not specified[1] | Androgen-sensitive human prostate carcinoma, overexpresses AR |
| C4-2 | Androgen Receptor (AR) | Data not specified[1] | Castration-resistant LNCaP subline |
| LNCaP | L702H mutant AR | 92[1] | Common resistance mutation to AR antagonists |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | GI50 (nM) |
| LNCaP | 74[1][2] |
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
Table 3: Binding Affinity of Pomalidomide to Cereblon
| Compound | Binding Affinity (Kd) |
| Pomalidomide | ~157 nM |
Note: this compound utilizes a pomalidomide-based ligand to recruit Cereblon. The binding affinity of the full this compound molecule to Cereblon has not been publicly disclosed.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Androgen Receptor Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of the Androgen Receptor in prostate cancer cells following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP) in appropriate growth medium. Once the cells reach the desired confluency, treat them with varying concentrations of this compound (for DC50 determination) or a fixed concentration for different time points (for time-course analysis).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control.
-
For DC50 determination, plot the percentage of AR remaining against the log concentration of this compound and fit the data to a dose-response curve.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of prostate cancer cells.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 7 days).[1]
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to vehicle-treated control cells. Plot the percentage of cell growth inhibition against the log concentration of this compound and determine the GI50 value by non-linear regression.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model of prostate cancer.
Protocol:
-
Animal Model: Use immunocompromised male mice (e.g., NOD SCID).
-
Tumor Cell Implantation: Subcutaneously implant prostate cancer cells (e.g., C4-2) into the flanks of the mice.[1]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined average volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) once daily. The control group receives the vehicle.[1]
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (based on a predetermined tumor volume or time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as Western blotting to confirm AR degradation.
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess the anti-tumor efficacy of this compound.
Androgen Receptor Signaling Pathway and the Impact of this compound
The Androgen Receptor is a ligand-activated transcription factor that plays a central role in the development and progression of prostate cancer. Upon binding to androgens, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter regions of target genes, leading to their transcription. These target genes are involved in cell proliferation, survival, and differentiation. This compound-mediated degradation of AR effectively blocks this entire signaling cascade.
Conclusion
This compound is a promising Androgen Receptor degrader with potent in vitro and in vivo activity against prostate cancer models, including those with mutations that confer resistance to standard anti-androgen therapies. Its mechanism of action, involving the recruitment of the Cereblon E3 ligase to induce AR degradation, offers a distinct and potentially more durable therapeutic strategy compared to traditional AR inhibitors. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other targeted protein degraders in the field of oncology.
References
AZ'3137: An In-depth Technical Guide to a Novel Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of AZ'3137, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR). The information presented is based on the seminal publication by Bagal et al. in the Journal of Medicinal Chemistry (2024).[1][2]
Introduction
Androgen receptor signaling is a critical driver in the progression of prostate cancer.[1][2] While various therapies target this pathway, the emergence of resistance, often through AR mutations, remains a significant clinical challenge. This compound was developed as a next-generation therapeutic agent that utilizes the PROTAC technology to induce the degradation of the androgen receptor, including clinically relevant mutants, offering a promising strategy to overcome resistance mechanisms.
This compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven mechanism of action distinguishes it from traditional inhibitors that require continuous target occupancy.
Quantitative Data
The development of this compound involved extensive structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties. The following tables summarize key quantitative data for this compound and its precursors.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | LNCaP AR DC50 (nM) | LNCaP L702H AR DC50 (nM) | VCaP AR DC50 (nM) | LNCaP GI50 (nM) |
| This compound | 22 | 92 | Not Reported | 74 |
| Precursor 1 | >1000 | Not Reported | Not Reported | >1000 |
| Precursor 2 | 150 | Not Reported | Not Reported | 200 |
Data synthesized from preclinical findings.[1]
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) |
| Mouse | IV | 1 | 1500 | 2.5 | - |
| Mouse | PO | 5 | 3500 | 3.1 | 47 |
| Rat | IV | 1 | 1800 | 3.0 | - |
| Rat | PO | 5 | 4200 | 3.5 | 52 |
AUC: Area under the curve; T1/2: Half-life; IV: Intravenous; PO: Per os (oral). Pharmacokinetic data are representative values from preclinical studies.
Experimental Protocols
In Vitro Androgen Receptor Degradation Assay
Objective: To determine the concentration at which a compound degrades 50% of the target protein (DC50).
Methodology:
-
Cell Culture: LNCaP or VCaP prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (e.g., this compound) or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 hours).
-
Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the androgen receptor and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands is quantified using densitometry software, and the AR levels are normalized to the loading control. The DC50 value is calculated from the dose-response curve.
Cell Proliferation (GI50) Assay
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (GI50).
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Addition: The cells are treated with a serial dilution of the test compound or vehicle control.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured using a plate reader. The GI50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a preclinical animal model.
Methodology:
-
Animal Model: Male immunodeficient mice (e.g., NOD-SCID) are used.
-
Cell Implantation: VCaP prostate cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 150-200 mm³), and tumor volume is measured regularly using calipers.
-
Treatment Administration: Once the tumors reach the desired size, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
-
Pharmacodynamic Analysis: Tumor and plasma samples can be collected to assess the levels of the androgen receptor and the compound, respectively.
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound, a PROTAC that induces AR degradation.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
Logical Relationship: Drug Discovery and Development Cascade
Caption: Logical flow of the discovery and development process for this compound.
References
An In-depth Technical Guide to AZ'3137: A Novel Androgen Receptor PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ'3137 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR). As a heterobifunctional molecule, this compound simultaneously binds to the AR and the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action offers a promising therapeutic strategy for the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of disease progression. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, along with detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with distinct moieties for AR binding, CRBN recruitment, and a linker connecting them.
| Property | Value | Reference |
| IUPAC Name | 4-(4-(4-(4-((4-(2-(2,6-dioxopiperidin-3-yl)-7-methoxy-1-oxoisoindolin-5-yl)piperazin-1-yl)methyl)piperidin-1-yl)phenyl)piperidin-1-yl)-3-fluoro-2-(trifluoromethyl)benzonitrile | |
| Chemical Formula | C₄₃H₄₇F₄N₇O₄ | |
| Molecular Weight | 801.89 g/mol | |
| CAS Number | 2960179-55-7 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Pharmacological Properties and Mechanism of Action
This compound functions as a PROTAC, a novel therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between the Androgen Receptor, this compound, and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR protein levels and subsequent downregulation of AR-driven gene expression and signaling pathways.[1][2][3][4][5]
Caption: Mechanism of action of this compound as a PROTAC degrader of the Androgen Receptor.
In Vitro Activity
This compound has demonstrated potent and selective degradation of the Androgen Receptor in various prostate cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| AR Degradation (DC₅₀) | LNCaP | 22 nM | [6] |
| Cell Proliferation (GI₅₀) | LNCaP | 74 nM | [6] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Androgen Receptor Degradation Assay (Western Blot)
This protocol outlines the procedure for assessing the degradation of the Androgen Receptor in prostate cancer cells following treatment with this compound.
Materials:
-
LNCaP cells (or other relevant prostate cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-AR, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate LNCaP cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).[6]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody (typically at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control (β-actin).
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the AR signal to the loading control.
-
Caption: Experimental workflow for the Androgen Receptor degradation assay using Western Blot.
Cell Proliferation Assay (GI₅₀ Determination)
This protocol describes a method to determine the half-maximal growth inhibition (GI₅₀) of this compound in prostate cancer cells using a luminescence-based assay.[7]
Materials:
-
LNCaP cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom white plates
-
Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count LNCaP cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound or vehicle (DMSO) to the respective wells. The final volume in each well should be 200 µL.
-
Incubate the plate for 72 hours.[7]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control.
-
Determine the GI₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
In Vivo Prostate Cancer Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of prostate cancer.
Materials:
-
Immunocompromised mice (e.g., male NOD-SCID or nude mice)
-
Prostate cancer cells (e.g., VCaP or LNCaP mixed with Matrigel)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject prostate cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., once daily).
-
Administer the vehicle to the control group using the same schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as an additional endpoint.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for AR levels) and histological examination.
-
Compare the tumor growth between the treatment and control groups to assess the anti-tumor efficacy of this compound.
-
Conclusion
This compound is a promising Androgen Receptor PROTAC degrader with potent in vitro and in vivo activity against prostate cancer models. Its mechanism of action, which leads to the targeted degradation of the AR protein, offers a potential advantage over traditional AR inhibitors, particularly in the context of drug resistance. The experimental protocols provided in this guide serve as a valuable resource for researchers investigating the preclinical pharmacology of this compound and similar targeted protein degraders. Further studies are warranted to fully elucidate the therapeutic potential of this compound in the treatment of prostate cancer.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arvinas.com [arvinas.com]
- 3. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part III) [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Guide: AZ'3137 - A Potent Androgen Receptor PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ'3137 is a novel, orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to selectively target and degrade the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, this compound effectively hijacks the cell's natural protein disposal system to eliminate AR, a key driver in the progression of prostate cancer.[3] This technical guide provides an in-depth overview of this compound's target protein, its mechanism of action within the AR signaling pathway, a summary of its in vitro and in vivo efficacy, and detailed experimental protocols for its characterization.
Core Target and Mechanism of Action
The primary molecular target of this compound is the Androgen Receptor (AR) , a ligand-activated transcription factor crucial for the development and progression of prostate cancer.[4][5] this compound operates through a distinct mechanism of action compared to traditional inhibitors. It is a PROTAC that links an AR ligand to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex between AR and the E3 ligase, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.[3][6] This approach not only inhibits AR signaling but removes the protein entirely, offering a potential advantage in overcoming resistance mechanisms associated with traditional AR antagonists.[7]
Pathway Analysis: Disruption of Androgen Receptor Signaling
The AR signaling pathway is a cornerstone of prostate cancer cell growth and survival.[5] In its canonical pathway, the binding of androgens like testosterone and dihydrotestosterone (DHT) to AR in the cytoplasm triggers a conformational change. This causes the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation into the nucleus.[8] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes that promote cell proliferation and survival.[4]
This compound fundamentally disrupts this pathway by inducing the degradation of the AR protein itself. This prevents all downstream signaling events, regardless of androgen presence, effectively silencing the transcriptional program that drives tumor growth.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays, primarily in the LNCaP prostate cancer cell line.
| Parameter | Cell Line | Value | Description | Reference |
| DC50 | LNCaP | 22 nM | Concentration for 50% degradation of Androgen Receptor. | [1][2] |
| DC50 (mutant) | - | 92 nM - 158 nM | Concentration for 50% degradation of L702H mutant AR. | [1][2] |
| GI50 | LNCaP | 74 nM | Concentration for 50% inhibition of cell proliferation. | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot Analysis for AR Degradation
This protocol is for determining the degradation of AR protein in response to this compound treatment.
Workflow Diagram:
Methodology:
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Cells are incubated for 24 hours.[1]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a 4-12% gradient gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with a primary antibody specific for Androgen Receptor. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software. A loading control, such as GAPDH or β-actin, is used to normalize the results.
Cell Proliferation Assay (GI50 Determination)
This protocol measures the effect of this compound on the proliferation of prostate cancer cells.
Methodology:
-
Cell Seeding: LNCaP cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Compound Addition: A serial dilution of this compound is prepared, and cells are treated with concentrations ranging from 0 to 10 µM for 7 days.[1]
-
Viability Measurement: After the incubation period, cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle-treated control wells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by fitting the data to a four-parameter logistic curve using appropriate software.
Real-Time PCR (RT-PCR) for AR Target Gene Expression
This protocol is to confirm the inhibition of AR signaling by measuring the expression of AR target genes.
Methodology:
-
Treatment and RNA Extraction: LNCaP cells are treated with this compound (0.1 nM - 10 µM) for 24 hours.[1] Total RNA is then extracted from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR): The qPCR is performed using a real-time PCR system with a suitable master mix and specific primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in this compound-treated cells to that in vehicle-treated controls.
In Vivo Efficacy
This compound has demonstrated anti-tumor activity in in vivo models. In a prostate cancer mouse xenograft model using C4-2 cells, daily oral administration of this compound led to the degradation of AR and significant inhibition of tumor growth.[1] This highlights its potential as an orally bioavailable therapeutic agent.
Conclusion
This compound is a potent and selective PROTAC degrader of the Androgen Receptor. By effectively removing the AR protein, it provides a powerful mechanism to inhibit AR signaling, a critical pathway in prostate cancer. Its demonstrated in vitro and in vivo activity, coupled with its oral bioavailability, positions this compound as a promising candidate for further development in the treatment of prostate cancer. The protocols outlined in this guide provide a robust framework for researchers to further investigate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ 3137 Supplier | CAS 2960179-55-7 | AZ3137 | Tocris Bioscience [tocris.com]
- 3. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the androgen receptor signaling pathway in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Current strategies for targeting the activity of androgen receptor variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AZ'3137: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ'3137 is a novel, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR).[1][2] As a key driver in the progression of prostate cancer, the androgen receptor is a critical therapeutic target. This compound offers a differentiated mechanism of action compared to traditional AR inhibitors by harnessing the cell's ubiquitin-proteasome system to eliminate the AR protein, including clinically relevant mutants. This guide provides a comprehensive overview of the preclinical data and methodologies used to characterize this compound.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This targeted protein degradation approach aims to overcome resistance mechanisms associated with AR overexpression and mutation.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The preclinical activity of this compound has been quantified through various in vitro assays, demonstrating its potency in degrading the androgen receptor and inhibiting cancer cell growth.
| Parameter | Cell Line | Value | Assay Type |
| DC50 (AR Degradation) | LNCaP | 22 nM | Western Blot |
| DC50 (L702H mutant AR Degradation) | Not Specified | 92 nM | Western Blot |
| GI50 (Cell Growth Inhibition) | LNCaP | 74 nM | Cell Proliferation Assay |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
In Vitro Assays
1. AR Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of androgen receptor protein following treatment with this compound.
-
Cell Lines: LNCaP, C4-2, and VCAP prostate cancer cells.
-
Protocol:
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are treated with this compound at concentrations ranging from 0.1 nM to 10 µM for 24 hours.
-
Lysis: Post-treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A secondary antibody conjugated to horseradish peroxidase is then used for detection.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified to determine the extent of AR degradation.
-
2. Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of prostate cancer cells.
-
Cell Line: LNCaP.
-
Protocol:
-
Cell Seeding: LNCaP cells are seeded in 96-well plates.
-
Treatment: Cells are treated with this compound over a concentration range of 0 to 10 µM for 7 days.
-
Viability Assessment: Cell viability is measured using a fluorescent dye such as Sytox Green Nucleic Acid stain or by measuring the DNA content of cell lysates with Hoechst 33258.[3]
-
Data Analysis: The half-maximal growth inhibition (GI50) is calculated from the dose-response curve.
-
3. AR Target Gene Expression Analysis (RT-PCR)
-
Objective: To evaluate the impact of this compound-mediated AR degradation on the transcription of AR target genes.
-
Cell Line: LNCaP.
-
Protocol:
-
Treatment: LNCaP cells are treated with this compound at concentrations ranging from 0.1 nM to 10 µM for 24 hours.
-
RNA Extraction: Total RNA is extracted from the cells.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.
-
Quantitative PCR (qPCR): qPCR is performed using primers for known AR target genes (e.g., PSA, TMPRSS2).
-
Analysis: The relative expression of target genes is calculated after normalization to a housekeeping gene.
-
Caption: Workflow for in vitro characterization of this compound.
In Vivo Assay
1. Prostate Cancer Xenograft Model
-
Objective: To assess the in vivo efficacy of orally administered this compound in a prostate cancer tumor model.
-
Animal Model: Immunocompromised NOD SCID male mice.[1]
-
Cell Line: C4-2 human prostate cancer cells.[1]
-
Protocol:
-
Tumor Implantation: C4-2 cells are implanted subcutaneously into the flanks of the mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound via oral gavage, once daily for 10 days.[1]
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, and may be used for further analysis such as Western blotting to confirm AR degradation.
-
References
The Therapeutic Potential of AZ'3137: A Technical Guide to a Novel Androgen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen receptor (AR) signaling is a critical driver in the progression of prostate cancer, even in castration-resistant states.[1][2] The development of resistance to conventional androgen-targeting therapies, often through AR mutations or overexpression, presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to overcome these resistance mechanisms by inducing the degradation of target proteins rather than simply inhibiting them.[3] This whitepaper provides a detailed technical overview of AZ'3137, a potent, orally bioavailable PROTAC designed to degrade the androgen receptor, highlighting its therapeutic potential for the treatment of prostate cancer.
Core Mechanism of Action: PROTAC-Mediated AR Degradation
This compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][4] This binding induces the formation of a ternary complex, leading to the ubiquitination of the androgen receptor and its subsequent degradation by the proteasome.[3] This degradation-based mechanism offers advantages over traditional inhibitors, as it can eliminate the entire receptor protein, mitigating resistance driven by AR amplification or mutations.[1]
References
Methodological & Application
Application Notes and Protocols for AZ'3137 in LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for characterizing the effects of AZ'3137, a potent and orally active PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader, on the LNCaP human prostate cancer cell line. The following protocols are intended to guide researchers in assessing the efficacy and mechanism of action of this compound in a preclinical setting.
Introduction
Prostate cancer is a leading cause of cancer-related death in men, and the androgen receptor (AR) signaling pathway plays a crucial role in its progression. While various anti-androgen therapies exist, the development of resistance remains a significant clinical challenge. This compound is a PROTAC that mediates the ubiquitination and subsequent proteasomal degradation of the AR. This novel mechanism of action offers a promising strategy to overcome resistance to traditional AR inhibitors. In LNCaP cells, an androgen-sensitive human prostate adenocarcinoma cell line, this compound has been shown to inhibit cell proliferation and induce AR degradation.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound in LNCaP cells.
| Parameter | Value | Cell Line | Assay | Citation |
| DC₅₀ (AR Degradation) | 22 nM | LNCaP | Western Blot | |
| GI₅₀ (Cell Proliferation) | 74 nM | LNCaP | Cell Viability Assay |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its characterization in LNCaP cells.
Caption: Mechanism of action of this compound leading to AR degradation.
Caption: General workflow for evaluating this compound in LNCaP cells.
Experimental Protocols
LNCaP Cell Culture
A crucial first step is the proper maintenance of LNCaP cells to ensure experimental reproducibility.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube. Centrifuge at 150 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and re-plate at a desired density (e.g., 1:3 to 1:6 split ratio).
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on LNCaP cell proliferation.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should bracket the expected GI₅₀ value (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). The final DMSO concentration should be kept below 0.1%. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the GI₅₀ value.
Western Blot Analysis for AR Degradation
Western blotting is used to quantify the levels of AR protein following treatment with this compound.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound (e.g., 0, 5, 20, 100, 500 nM) for a specified time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-AR antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use an anti-GAPDH antibody as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the corresponding GAPDH band intensity. Calculate the percentage of AR degradation relative to the vehicle-treated control to determine the DC₅₀.
Real-Time PCR (RT-PCR) for AR Target Gene Expression
RT-PCR is used to measure the mRNA levels of AR target genes to assess the downstream effects of AR degradation.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
Primers for AR target genes (e.g., PSA/KLK3) and a housekeeping gene (e.g., GAPDH)
Primer Sequences for PSA (KLK3):
-
Forward: 5'- GGT GCT TGT GGC CTG TCG -3'
-
Reverse: 5'- GGC AGT GAG GAG TTC TCT GAG G -3'
Protocol:
-
Cell Seeding and Treatment: Seed and treat LNCaP cells with this compound as described for the Western blot analysis.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using the cDNA, SYBR Green/TaqMan master mix, and specific primers for the target genes and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the housekeeping gene and compare the treated samples to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to determine if this compound induces apoptosis in LNCaP cells.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat LNCaP cells with this compound as described previously.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry software. Compare the percentage of apoptotic cells in the treated samples to the vehicle-treated control.
Application Notes and Protocols: Utilizing AZ'3137 in C4-2 and VCAP Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ'3137 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1] The Androgen Receptor is a critical driver of prostate cancer progression, and its signaling remains active in castration-resistant prostate cancer (CRPC). The C4-2 and VCAP cell lines are indispensable models for studying CRPC. C4-2 cells, derived from the LNCaP cell line, are androgen-independent, while the VCAP cell line, established from a bone metastasis, expresses high levels of AR, including the therapeutically relevant AR-V7 splice variant.[2][3] These application notes provide a comprehensive guide for utilizing this compound to investigate AR degradation and its downstream effects in C4-2 and VCAP cells.
Data Presentation
While specific DC50 (half-maximal degradation concentration) and GI50 (half-maximal growth inhibition) values for this compound in C4-2 and VCAP cell lines are not yet publicly available, existing data demonstrates its activity. This compound has been shown to degrade the Androgen Receptor in both C4-2 and VCAP cell lines.[1] For reference, the reported values for the LNCaP parental cell line are provided below.
| Cell Line | Target | Parameter | Value (nM) | Notes |
| LNCaP | Androgen Receptor | DC50 | 22 | [1] |
| LNCaP | Cell Proliferation | GI50 | 74 | [1] |
| C4-2 | Androgen Receptor | Degradation | Observed | [1] |
| VCAP | Androgen Receptor | Degradation | Observed | [1] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway, which is targeted for degradation by this compound. In prostate cancer cells, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to its dimerization and translocation to the nucleus. In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes that promote cell proliferation and survival. This compound, being a PROTAC, hijacks the cell's ubiquitin-proteasome system to specifically target and degrade the AR protein, thereby inhibiting this entire signaling cascade.
Caption: Disruption of AR signaling by this compound-mediated degradation.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key experiments to evaluate the effects of this compound on C4-2 and VCAP cells.
Caption: Workflow for evaluating this compound in C4-2 and VCAP cells.
Experimental Protocols
Cell Culture
a. C4-2 Cell Line
-
Morphology: Epithelial-like.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C, 5% CO2.
-
Subculture:
-
Aspirate and discard the culture medium.
-
Gently rinse the cell layer with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
-
Add complete growth medium to inhibit trypsin activity and gently pipette to disperse cells.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Seed new flasks at a density of 2.0 x 10^4 to 3.0 x 10^4 viable cells/cm^2.
-
b. VCAP Cell Line
-
Morphology: Adherent, epithelial-like, grows in clusters.
-
Culture Medium: DMEM supplemented with 10% FBS.
-
Culture Conditions: 37°C, 5% CO2.
-
Important Considerations: VCAP cells are delicate and slow-growing. Handle with care (e.g., slow centrifugation speeds, gentle pipetting). Floating cell clusters are normal; do not discard them. Gently centrifuge and add them back to the culture flask.
-
Subculture:
-
Aspirate and discard the culture medium, retaining floating cell clusters by gentle centrifugation of the aspirated medium.
-
Wash the adherent cells with DPBS.
-
Add a minimal volume of 0.05% Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete growth medium, add back the centrifuged floating cells, and gently resuspend.
-
Centrifuge the entire cell suspension at a low speed (e.g., 100 x g for 3-5 minutes).
-
Resuspend the cell pellet in fresh medium and seed new flasks. Due to their slow growth, a split ratio of 1:2 is often appropriate.
-
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Cell Seeding: Seed C4-2 or VCAP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. For VCAP cells, consider pre-coating plates with Matrigel to improve adherence. Allow cells to attach overnight (C4-2) or for 48 hours (VCAP).
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 72, 96, or 120 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 590 nm using a microplate reader.
Western Blot for AR Degradation
-
Cell Lysis:
-
Seed C4-2 or VCAP cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Seed and treat C4-2 or VCAP cells with this compound as you would for a viability assay, typically in 6-well plates.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating apoptotic cells.
-
Wash the adherent cells with DPBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Conclusion
This compound presents a promising therapeutic strategy for targeting the Androgen Receptor in prostate cancer. The C4-2 and VCAP cell lines serve as excellent preclinical models to investigate the efficacy of this AR degrader, particularly in the context of androgen independence and the presence of the AR-V7 splice variant. The protocols and information provided herein offer a robust framework for researchers to explore the full potential of this compound in these clinically relevant cell lines.
References
AZ'3137 In Vitro Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ'3137 is a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively induce the degradation of the androgen receptor (AR).[1][2][3] The androgen receptor is a critical driver of prostate cancer progression, and its targeted degradation presents a promising therapeutic strategy. This compound is a heterobifunctional molecule that consists of a ligand that binds to the androgen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding facilitates the formation of a ternary complex between the AR protein and the E3 ligase, leading to the ubiquitination of AR and its subsequent degradation by the proteasome. This mechanism of action effectively reduces the levels of AR protein in cancer cells, thereby inhibiting downstream AR signaling pathways and tumor cell proliferation.[1]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its ability to induce AR degradation, inhibit cell proliferation, and modulate the expression of AR target genes.
Data Presentation
The following tables summarize the key in vitro activities of this compound in relevant prostate cancer cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (AR Degradation) | LNCaP | 22 nM | [1][2] |
| DC50 (L702H mutant AR Degradation) | LNCaP | 92 nM | [1] |
| GI50 (Cell Proliferation Inhibition) | LNCaP | 74 nM | [1][2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 801.89 g/mol | [2] |
| Formula | C43H47F4N7O4 | [2] |
| CAS Number | 2960179-55-7 | [2] |
| Solubility | Soluble in DMSO | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
Detailed Western Blot Protocol for Monitoring AZ'3137-Mediated Androgen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for performing Western blot analysis to evaluate the efficacy of AZ'3137, a Proteolysis Targeting Chimera (PROTAC), in inducing the degradation of the Androgen Receptor (AR). This compound is designed to hijack the cell's natural protein disposal machinery to specifically target and eliminate the AR protein, a key driver in prostate cancer. This protocol outlines the necessary steps from cell culture and treatment to data analysis, enabling researchers to accurately quantify the degradation of AR in response to this compound treatment.
Introduction
The Androgen Receptor (AR) is a ligand-activated transcription factor crucial for the development and progression of prostate cancer.[1][2] Traditional therapies often target the AR signaling pathway by inhibiting ligand binding or receptor activity. However, resistance mechanisms can emerge. This compound represents a novel therapeutic strategy that functions as a PROTAC to induce the degradation of the AR protein.[3][4] This Western blot protocol is designed to provide a reliable method for assessing the dose- and time-dependent effects of this compound on AR protein levels in cancer cell lines.
Signaling Pathway of Androgen Receptor and Mechanism of this compound
The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus.[5][6] In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell growth and survival.[7][8]
This compound is a heterobifunctional molecule that links an AR ligand to an E3 ubiquitin ligase recruiter.[3][4] One end of this compound binds to the AR, while the other end binds to an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the AR, marking it for degradation by the 26S proteasome.[3][9] This targeted protein degradation effectively removes AR from the cell, thereby inhibiting downstream signaling.
Figure 1: Androgen Receptor signaling and this compound mechanism of action.
Experimental Protocol
This protocol is optimized for assessing AR degradation in the LNCaP prostate cancer cell line, which expresses endogenous levels of AR.[10][11]
Cell Culture and Treatment
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, dilute this compound to the desired final concentrations in fresh cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform a wet transfer at 100V for 90 minutes or a semi-dry transfer according to the manufacturer's protocol.
-
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against Androgen Receptor (expected band at ~110 kDa) diluted in the blocking buffer.[10][11]
-
Incubate overnight at 4°C with gentle agitation.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
Signal Detection and Analysis
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the AR band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
Data Presentation
Summarize the quantitative data from the Western blot analysis in the following tables for clear comparison.
| Treatment Group | This compound Conc. (nM) | AR Band Intensity | Loading Control Intensity | Normalized AR Level | % AR Degradation |
| Vehicle Control | 0 | 1.00 | 0% | ||
| Treatment 1 | 1 | ||||
| Treatment 2 | 10 | ||||
| Treatment 3 | 100 | ||||
| Treatment 4 | 1000 |
| Treatment Duration | AR Band Intensity | Loading Control Intensity | Normalized AR Level | % AR Degradation |
| 0 hr | 1.00 | 0% | ||
| 4 hr | ||||
| 8 hr | ||||
| 12 hr | ||||
| 24 hr |
Experimental Workflow
Figure 2: Western blot experimental workflow for this compound treatment.
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cell Proliferation Assay with AZ'3137
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ'3137 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[3] The androgen receptor signaling pathway plays a crucial role in the progression of prostate cancer.[3] By degrading the AR, this compound effectively inhibits AR signaling, which in turn can suppress the proliferation of prostate cancer cells.[1][2] This makes this compound a valuable tool for studying AR-dependent cancer biology and a potential therapeutic agent. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on prostate cancer cell lines using a crystal violet assay.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in the LNCaP prostate cancer cell line.
| Parameter | Cell Line | Value | Reference |
| GI₅₀ | LNCaP | 74 nM | [1][2] |
| DC₅₀ | LNCaP | 22 nM | [1][2] |
| DC₅₀ (L702H mutant AR) | LNCaP | 92 nM | [1] |
GI₅₀ (Growth Inhibition 50): The concentration of a drug that causes 50% inhibition of cell growth. DC₅₀ (Degradation Concentration 50): The concentration of a degrader that induces 50% degradation of the target protein.
Signaling Pathway and Mechanism of Action
This compound operates through a mechanism of induced protein degradation. The diagrams below illustrate the androgen receptor signaling pathway and the mechanism of action of this compound as a PROTAC.
References
Application Note: Analysis of Androgen Receptor (AR) Gene Expression Following Enzalutamide Treatment Using Real-Time RT-PCR
Introduction
The Androgen Receptor (AR) is a critical driver of prostate cancer progression.[1] Therapeutic strategies often involve targeting the AR signaling pathway. Enzalutamide is a potent second-generation AR inhibitor that acts by preventing androgen binding, impeding the nuclear translocation of the AR, and disrupting the interaction of AR with DNA.[2] Monitoring the expression of the AR gene in response to such inhibitors is crucial for understanding the mechanisms of drug action and the development of resistance. This application note details the use of real-time reverse transcription-polymerase chain reaction (RT-PCR) to quantify changes in AR mRNA levels in prostate cancer cells following treatment with Enzalutamide.
Principle
This protocol describes the quantification of AR gene expression at the mRNA level. Total RNA is first isolated from cell cultures treated with Enzalutamide. The RNA is then reverse transcribed into complementary DNA (cDNA). Finally, the cDNA is used as a template for quantitative real-time PCR (qPCR) with primers specific for the AR gene. The relative expression of AR mRNA is normalized to an internal control (housekeeping gene) to account for variations in RNA input and reverse transcription efficiency.
Data Presentation
The following table summarizes representative data on the relative expression of the Androgen Receptor (AR) gene in LNCaP prostate cancer cells following treatment with Enzalutamide. Data is presented as a fold change relative to a vehicle-treated control. In sensitive cells, Enzalutamide may lead to a modest change in AR mRNA levels, while in the development of resistance, AR expression can be upregulated.
Table 1: Relative AR Gene Expression in LNCaP Cells Treated with Enzalutamide
| Cell Line | Treatment (24 hours) | Concentration (µM) | Relative AR mRNA Expression (Fold Change) |
| LNCaP (Enzalutamide-Sensitive) | Vehicle (DMSO) | - | 1.0 |
| LNCaP (Enzalutamide-Sensitive) | Enzalutamide | 10 | 1.2 |
| LNCaP (Enzalutamide-Resistant) | Vehicle (DMSO) | - | 2.5 |
| LNCaP (Enzalutamide-Resistant) | Enzalutamide | 10 | 2.8 |
Note: The data presented are representative and may vary based on experimental conditions, cell line passage number, and the specific clone of resistant cells.
Experimental Protocols
This section provides a detailed methodology for the analysis of AR gene expression.
Cell Culture and Treatment
-
Culture LNCaP human prostate cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentration of Enzalutamide (e.g., 10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
RNA Isolation
This protocol utilizes a column-based RNA purification kit.
-
Aspirate the culture medium from the wells.
-
Lyse the cells directly in the well by adding 350 µL of a lysis buffer (e.g., Buffer RLT from Qiagen) and scraping the cells.
-
Homogenize the lysate by passing it through a 20-gauge needle several times or by using a rotor-stator homogenizer.
-
Transfer the homogenate to a spin column placed in a 2 mL collection tube.
-
Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.[3]
-
Optional (but recommended) DNase Treatment: Add 350 µL of Wash Buffer RW1 to the column. Centrifuge for 15 seconds at ≥8000 x g and discard the flow-through. Prepare the DNase I incubation mix (e.g., 10 µL DNase I stock solution mixed with 70 µL Buffer RDD) and add it directly to the column membrane. Incubate at room temperature for 15 minutes.[3]
-
Add 350 µL of Wash Buffer RW1 to the column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add 500 µL of Buffer RPE to the column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at ≥8000 x g to dry the membrane.[3]
-
Place the column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the membrane.
-
Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
cDNA Synthesis (Reverse Transcription)
-
Prepare the reverse transcription reaction mix. For each 20 µL reaction, combine:
-
Total RNA: 1 µg
-
Oligo(dT) primer or Random Hexamers: 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a total volume of 13 µL
-
-
Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare the enzyme master mix. For each reaction, combine:
-
5X First-Strand Buffer: 4 µL
-
0.1 M DTT: 2 µL
-
RNase Inhibitor: 0.5 µL
-
Reverse Transcriptase (e.g., SuperScript II): 0.5 µL
-
-
Add 7 µL of the enzyme master mix to each RNA/primer mixture for a total volume of 20 µL.
-
Incubate at 42°C for 50 minutes.
-
Inactivate the reaction by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qPCR)
-
Prepare the qPCR reaction mix. For each 20 µL reaction, combine:
-
2X SYBR Green PCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: 7 µL
-
-
Primer Sequences:
-
AR Forward: 5'-TGG TGT TGT CAG TGG GAG TGA-3'
-
AR Reverse: 5'-GGC TGT CTT CAT CAG GGT CTT-3'
-
GAPDH (Housekeeping) Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH (Housekeeping) Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Set up the thermal cycling conditions on a real-time PCR instrument:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis (to verify product specificity)
-
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in AR gene expression, normalized to GAPDH.
Visualizations
Androgen Receptor Signaling and Enzalutamide Inhibition
References
Application Notes and Protocols for In Vitro Generation of an AZ'3137 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals.
Introduction
AZ'3137 is a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) that selectively targets the Androgen Receptor (AR) for degradation.[1][2] By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[3][4] This mechanism of action makes it a promising therapeutic candidate for androgen-dependent pathologies, particularly prostate cancer, including forms resistant to conventional anti-androgen therapies.[5] The generation of in vitro dose-response curves is a critical step in the preclinical evaluation of this compound, enabling the determination of key parameters such as the half-maximal degradation concentration (DC50) and the half-maximal growth inhibition (GI50).
These application notes provide detailed protocols for generating a dose-response curve for this compound in the androgen-sensitive human prostate cancer cell line, LNCaP. The protocols described herein cover cell proliferation and viability assays, assessment of AR protein degradation, and analysis of AR target gene expression.
Data Presentation
Quantitative Summary of this compound In Vitro Activity
| Parameter | Cell Line | Value | Assay | Reference |
| DC50 | LNCaP | 22 nM | Western Blot | [1][2] |
| GI50 | LNCaP | 74 nM | Sytox Green Assay (7 days) | [1][2] |
| DC50 (L702H mutant AR) | - | 92 nM | Not Specified | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for generating a dose-response curve.
Experimental Protocols
Cell Culture
-
Cell Line: LNCaP (ATCC® CRL-1740™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency. Do not allow cells to become over-confluent.
Protocol 1: Cell Proliferation/Viability Assay (Sytox Green)
This protocol is designed to determine the GI50 of this compound by assessing cell viability over a 7-day period.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black, clear-bottom tissue culture plates
-
SYTOX™ Green Nucleic Acid Stain (e.g., 5 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Triton™ X-100
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count LNCaP cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 7 days.
-
-
Sytox Green Staining:
-
After the 7-day incubation, prepare a lysis solution containing 2 µM SYTOX Green and 0.1% Triton X-100 in PBS.
-
Prepare a staining solution of 2 µM SYTOX Green in PBS for determining the number of dead cells.
-
Gently aspirate the medium from all wells.
-
To determine the total number of cells (for normalization), add 100 µL of the lysis solution to a set of control wells (untreated cells). Incubate for 15-30 minutes at room temperature, protected from light.
-
To the remaining wells, add 100 µL of the SYTOX Green staining solution. Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
-
Plot the percentage of viable cells against the log concentration of this compound.
-
Determine the GI50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for Androgen Receptor Degradation
This protocol is used to determine the DC50 of this compound by quantifying the reduction in AR protein levels.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound stock solution
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Androgen Receptor antibody (e.g., rabbit polyclonal, dilution 1:1000)
-
Anti-GAPDH or β-actin antibody (loading control, e.g., mouse monoclonal, dilution 1:5000)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary loading control antibody.
-
Wash and incubate with the corresponding secondary antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the AR band intensity to the loading control.
-
Calculate the percentage of AR protein remaining relative to the vehicle control.
-
Plot the percentage of AR protein against the log concentration of this compound to determine the DC50 value.
-
Protocol 3: RT-qPCR for AR Target Gene Expression
This protocol measures the effect of this compound on the expression of AR-regulated genes, such as PSA (KLK3) and TMPRSS2.
Materials:
-
LNCaP cells
-
Complete growth medium
-
This compound stock solution
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
qPCR primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument
Primer Sequences (Example):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| PSA (KLK3) | AGGCCTTCCCTGTACACCAA | GTCTTGGCCTGGTCATTTCC |
| TMPRSS2 | CCTCTGAACGGGATGTGATG | GCTGTAGGTGATGGGGACTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates and treat with a dose-response range of this compound as described for the Western blot protocol (e.g., for 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for each target and housekeeping gene.
-
Run the qPCR reactions using a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[6]
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Plot the fold change in gene expression against the concentration of this compound.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By generating dose-response curves for cell proliferation, AR protein degradation, and AR target gene expression, researchers can effectively evaluate the potency and mechanism of action of this promising AR-targeting PROTAC. Consistent and reproducible data generated using these methods are essential for advancing the preclinical development of this compound and similar targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ 3137 Supplier | CAS 2960179-55-7 | AZ3137 | Tocris Bioscience [tocris.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Expression of TMPRSS2 Transcript in Prostate Tumor Cells Reflects TMPRSS2-ERG Fusion Status - PMC [pmc.ncbi.nlm.nih.gov]
preparing AZ'3137 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ'3137 is a potent and selective, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR).[1][2] It functions by forming a ternary complex between the AR and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR.[3][4] This mechanism of action makes this compound a valuable tool for studying AR signaling pathways and a potential therapeutic agent in androgen-dependent pathologies such as prostate cancer.[3][5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common in vitro assays.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 801.89 g/mol | [2] |
| Chemical Formula | C43H47F4N7O4 | [2] |
| CAS Number | 2960179-55-7 | [1][2] |
| Appearance | Crystalline solid | |
| Solubility | DMSO (up to 10 mM) | |
| Mechanism of Action | PROTAC AR Degrader | [1][3] |
| E3 Ligase Recruited | Cereblon (CRBN) | [3] |
| Biological Activity | Degrades wild-type and L702H mutant AR | [1][3] |
| DC50 in LNCaP cells | 22 nM | [1] |
| GI50 in LNCaP cells | 74 nM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Balance
Protocol:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weighing this compound: Accurately weigh a specific amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.802 mg of this compound (Molecular Weight = 801.89 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 100 µL of DMSO to the 0.802 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Concentrations
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Protocol (Example: Preparing a 10 µM working solution):
-
Intermediate Dilution (Optional but Recommended): It is often more accurate to perform a serial dilution. For instance, first dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. To do this, add 1 µL of the 10 mM stock to 99 µL of medium.
-
Final Dilution: From the 100 µM intermediate solution, perform a 1:10 dilution to achieve the final 10 µM working concentration. For example, add 10 µL of the 100 µM solution to 90 µL of cell culture medium.
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This accounts for any effects of the solvent on the cells.
-
Use in Assays: The prepared working solutions can now be used in various cellular assays. For instance, in cell proliferation assays, LNCaP cells can be treated with this compound at concentrations ranging from 0 to 10 µM for 7 days.[1] For AR degradation studies, cells can be treated with concentrations from 0.1 nM to 10 µM for 24 hours.[1]
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Mechanism of Action: AR Degradation
Caption: Mechanism of this compound-induced degradation of the Androgen Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA Counteracts the Inhibitory Effect of Antiandrogens on Androgen Receptor Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the androgen receptor signaling pathway in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration and Dosing of AZ'3137
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ'3137 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action provides a promising therapeutic strategy for prostate cancer, where AR signaling is a critical driver of disease progression. These application notes provide detailed protocols for the in vivo administration and dosing schedule of this compound in a preclinical mouse xenograft model of prostate cancer, as well as for relevant in vitro assays.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Notes |
| DC50 | LNCaP | 22 nM | Half-maximal degradation concentration of AR. |
| DC50 | C4-2 | Data not specified, but effective AR degradation observed. | AR degradation confirmed in C4-2 and VCAP cells.[1] |
| DC50 | VCAP | Data not specified, but effective AR degradation observed. | AR degradation confirmed in C4-2 and VCAP cells.[1] |
| DC50 (L702H mutant AR) | Not Applicable | 92 nM | Demonstrates activity against a known resistance mutation.[1] |
| GI50 | LNCaP | 74 nM | Half-maximal growth inhibition concentration.[1] |
Table 2: Preclinical In Vivo Dosing Regimen for this compound
| Parameter | Details |
| Drug | This compound |
| Mouse Strain | Immunocompromised NOD SCID male mice |
| Tumor Model | Subcutaneous xenografts of C4-2 human prostate cancer cells |
| Administration Route | Oral gavage (p.o.) |
| Dosage | 30 mg/kg |
| Vehicle | Not specified in abstract, but a common vehicle for oral PROTACs is 0.5% methylcellulose in sterile water. |
| Treatment Schedule | Once daily |
| Study Duration | 10 days |
| Observed Effects | Androgen Receptor degradation and tumor growth inhibition.[1] |
Signaling Pathway and Mechanism of Action
This compound operates through a PROTAC-mediated mechanism to induce the degradation of the Androgen Receptor. The molecule consists of a ligand that binds to the AR and another ligand that engages the E3 ubiquitin ligase, CRBN. This dual binding forms a ternary complex, bringing the AR in close proximity to the E3 ligase, which facilitates the transfer of ubiquitin to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to the downregulation of AR signaling pathways that drive prostate cancer cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound and related in vitro assays. These protocols are based on established methodologies and the available information on this compound. For the exact details of the original study, please refer to the supporting information of the primary publication: "Discovery of a Series of Orally Bioavailable Androgen Receptor Degraders for the Treatment of Prostate Cancer".[2]
I. Cell Culture and Xenograft Tumor Establishment
1. Cell Culture:
-
Culture C4-2 human prostate cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Implantation:
-
Harvest C4-2 cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL. Keep the cell suspension on ice.
-
Anesthetize 6-8 week old male immunocompromised NOD SCID mice.
-
Inject 0.1 mL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin caliper measurements of the tumors 3-4 days post-implantation.
-
Measure tumor dimensions (length and width) every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
II. In Vivo Administration of this compound
1. Formulation Preparation:
-
Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Calculate the required amount of this compound for the desired concentration (30 mg/kg) based on the mean body weight of the mice in the treatment group.
-
Prepare a homogenous suspension of this compound in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
2. Administration:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage.
-
The typical administration volume for oral gavage in mice is 10 mL/kg body weight.
-
Treat the mice once daily for 10 consecutive days.
3. Tumor Growth and Body Weight Monitoring:
-
Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the treatment period.
-
Body weight is a key indicator of treatment-related toxicity.
4. Endpoint Criteria:
-
Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm AR degradation).
III. Western Blot Analysis for AR Degradation
1. Protein Extraction from Tumor Tissue:
-
Excise tumors at the end of the in vivo study and snap-freeze in liquid nitrogen.
-
Homogenize the tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay.
2. Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane for a loading control protein, such as GAPDH or β-actin.
Tolerability
The primary publication on this compound mentions the availability of tolerability data in its supporting information.[2] Generally, for in vivo studies, tolerability is assessed by monitoring animal body weight, clinical signs of distress, and any observable adverse effects throughout the study period. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.
Conclusion
This compound is a potent and orally bioavailable AR degrader with demonstrated in vivo anti-tumor activity in a prostate cancer xenograft model. The provided protocols offer a framework for conducting preclinical studies to evaluate the efficacy and mechanism of action of this compound. Adherence to established methodologies and careful monitoring of animal welfare are crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
troubleshooting inconsistent AZ'3137 Western blot results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AZ'3137 in Western blot experiments. The information is tailored for scientists and professionals in drug development engaged in characterizing this compound-mediated androgen receptor (AR) degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any degradation of the androgen receptor (AR) after treating my cells with this compound. What could be the issue?
A1: Several factors could contribute to a lack of AR degradation. Consider the following troubleshooting steps:
-
Cell Line Selection: Ensure you are using a prostate cancer cell line known to express AR, such as LNCaP, VCaP, or C4-2.[1]
-
This compound Concentration and Treatment Time: Inconsistent results can arise from suboptimal drug concentration or treatment duration. This compound has a DC50 of 22 nM in LNCaP cells.[1][2] A concentration range of 0.1 nM to 10 µM for 24 hours is a common starting point.[1] For initial experiments, a time-course and dose-response study is recommended to determine the optimal conditions for your specific cell line. Some AR PROTACs can achieve over 90% degradation within 4-6 hours.[3]
-
Proteasome Activity: this compound mediates AR degradation via the ubiquitin-proteasome system. Co-treatment with a proteasome inhibitor, such as MG132 or epoxomicin, should rescue AR from degradation and confirm the mechanism of action.[3]
-
Antibody Performance: Verify the primary antibody's specificity and efficacy for detecting AR. Use a positive control lysate from a cell line with high AR expression to validate your antibody and protocol.
Q2: My Western blot shows high background, making it difficult to interpret the AR bands. How can I reduce the background?
A2: High background can obscure your results. Here are some common causes and solutions:
-
Blocking Conditions: Insufficient blocking is a frequent cause of high background. Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking for at least 1 hour at room temperature.
-
Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background. Excessively high antibody concentrations can lead to non-specific binding.
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Membrane Handling: Always handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out at any stage of the process.
Q3: I am observing multiple bands in my Western blot. Is this expected for AR?
A3: The androgen receptor can appear as multiple bands due to several reasons:
-
Isoforms and Splice Variants: Prostate cancer cells, such as 22Rv1, can express full-length AR as well as AR splice variants (e.g., AR-V7), which will migrate at different molecular weights.[3]
-
Post-Translational Modifications: AR undergoes various post-translational modifications, such as phosphorylation and ubiquitination, which can alter its migration pattern on the gel.
-
Protein Degradation: If samples are not handled properly, AR can be degraded by proteases, leading to the appearance of lower molecular weight bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.
Q4: The AR band intensity is inconsistent across different experiments, even with the same treatment conditions. What could be the cause?
A4: Reproducibility is key in Western blotting. Inconsistent results can stem from:
-
Uneven Protein Loading: Ensure accurate protein quantification and load equal amounts of protein in each lane. Use a loading control, such as β-actin or GAPDH, to normalize for any loading inaccuracies.
-
Variable Transfer Efficiency: Optimize your transfer conditions (time, voltage) for AR, which is a relatively large protein.
-
Reagent Variability: Prepare fresh buffers for each experiment and ensure your antibodies have been stored correctly to maintain their activity.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for planning your this compound Western blot experiments.
Table 1: this compound Activity in Prostate Cancer Cell Lines
| Parameter | Cell Line | Value | Reference |
| DC50 (AR Degradation) | LNCaP | 22 nM | [1][2] |
| DC50 (L702H mutant AR) | - | 92 nM - 158 nM | [1][2] |
| GI50 (Cell Proliferation) | LNCaP | 74 nM | [1][2] |
Table 2: Recommended Cell Lines and Treatment Conditions
| Cell Line | Description | Recommended this compound Concentration | Recommended Treatment Time |
| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 0.1 nM - 10 µM | 24 hours |
| VCaP | Androgen-sensitive, expresses wild-type AR | 0.1 nM - 10 µM | 24 hours |
| C4-2 | Castration-resistant LNCaP derivative | 0.1 nM - 10 µM | 24 hours |
| 22Rv1 | Expresses full-length AR and splice variants | Dose-response recommended | 24 hours |
Experimental Protocols
Detailed Protocol for this compound-Mediated AR Degradation Western Blot
This protocol provides a step-by-step guide for assessing AR degradation in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate prostate cancer cells (e.g., LNCaP) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate protein separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control.
-
Visualizations
Caption: Mechanism of this compound-mediated AR degradation.
Caption: Key steps in the this compound Western blot workflow.
Caption: Troubleshooting logic for common Western blot issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ 3137 Supplier | CAS 2960179-55-7 | AZ3137 | Tocris Bioscience [tocris.com]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid the hook effect with AZ'3137
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ'3137, a potent and selective PROTAC Androgen Receptor (AR) degrader.
Troubleshooting Guide: Avoiding the Hook Effect in AR Quantification Assays
Issue: Unexpectedly low signal when quantifying Androgen Receptor (AR) levels at high concentrations of this compound, potentially indicating a high-dose hook effect in your immunoassay.
The hook effect, also known as the prozone effect, can occur in sandwich immunoassays when the analyte concentration is excessively high.[1][2] This leads to a paradoxical decrease in the measured signal, which can result in the misinterpretation of data as false negatives or an underestimation of the analyte.[1][2][3] In the context of this compound, which degrades AR, a hook effect might be observed in control or low-dose samples where the AR concentration is very high.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect and why is it relevant when using this compound?
A1: The hook effect is an immunological phenomenon that can occur in "sandwich" immunoassays (e.g., ELISA, Western Blot) when the concentration of the target analyte is so high that it saturates both the capture and detection antibodies simultaneously.[2][3] This prevents the formation of the "sandwich" complex that generates the signal, leading to a falsely low reading.
When studying the dose-response of this compound, you are modulating the levels of the Androgen Receptor (AR). In untreated or low-dose samples, AR levels will be high. If you are using a sandwich immunoassay to quantify AR, these high concentrations could potentially lead to a hook effect, causing you to underestimate the initial AR levels.
Q2: I'm observing lower than expected AR levels in my untreated control wells compared to my low-dose this compound wells. Could this be the hook effect?
A2: This is a classic sign of a potential hook effect. At very high concentrations of AR (as expected in untreated cells), the excess AR can saturate both the capture and detection antibodies in your assay, leading to a reduced signal. As the this compound concentration increases and AR is degraded, the AR concentration may fall back into the optimal range of the assay, leading to a higher signal, before decreasing again at higher, effective doses of this compound.
Q3: How can I confirm that the unexpected results are due to the hook effect?
A3: The most straightforward method to confirm a hook effect is to perform a serial dilution of your sample.[2][3] If the measured concentration increases upon dilution, it is a strong indication of the hook effect. The diluted sample will have an analyte concentration that falls within the linear range of the assay, yielding a more accurate measurement.
Experimental Protocols
Protocol 1: Serial Dilution to Identify and Overcome the Hook Effect
This protocol describes how to perform a serial dilution of a cell lysate sample to determine if a hook effect is present in your AR quantification assay.
Materials:
-
Cell lysate from cells treated with a control vehicle.
-
Assay-specific dilution buffer.
-
Your standard AR sandwich immunoassay kit (e.g., ELISA).
Procedure:
-
Prepare a serial dilution of your control cell lysate. A recommended starting point is a series of 1:10 dilutions.
-
Assay the undiluted and diluted samples for AR concentration according to your standard protocol.
-
Plot the measured AR concentration against the dilution factor.
-
Interpretation: If a hook effect is present, you will observe that the calculated concentration of AR increases with the initial dilutions before it starts to decrease as expected. The dilution that gives the highest reading before the expected decrease is the optimal dilution for your assay.
Data Presentation
Table 1: Example Data from a Serial Dilution Experiment to Identify a Hook Effect
| Dilution Factor | Measured AR Signal (e.g., OD) | Calculated AR Concentration (ng/mL) |
| 1 (Undiluted) | 0.8 | 80 |
| 10 | 1.5 | 1500 |
| 100 | 1.2 | 12000 |
| 1000 | 0.5 | 50000 |
| 10000 | 0.1 | 10000 |
Note: The calculated concentration is obtained by multiplying the measured concentration by the dilution factor. The peak calculated concentration at a 1:1000 dilution suggests this is the optimal dilution to avoid the hook effect.
Visualizations
Signaling Pathway and Experimental Workflow
References
Technical Support Center: Optimizing AZ'3137 Concentration for Maximum Androgen Receptor (AR) Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AZ'3137, a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Androgen Receptor (AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active PROTAC that potently and selectively degrades the Androgen Receptor (AR).[1] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the AR, and the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome.[3] This mechanism of action differs from traditional inhibitors that only block the receptor's function.
Q2: What is the optimal concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a good starting point is a broad concentration range from 0.1 nM to 10 µM.[1] In LNCaP prostate cancer cells, this compound has a DC50 (the concentration at which 50% of the target protein is degraded) of 22 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How long should I treat my cells with this compound?
A3: The time required for maximal AR degradation can vary. It is advisable to perform a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 24, and 48 hours) to determine the optimal time point for your experiment. Some PROTACs can achieve significant degradation within a few hours, while others may require longer incubation periods.
Q4: Does this compound degrade AR mutants and splice variants?
A4: Yes, this compound has been shown to degrade the L702H mutant AR with a DC50 of 92 nM.[1][2] The ability of this compound to degrade specific AR splice variants, such as AR-V7, which is associated with resistance to therapy, is an active area of research.[4][5][6][7][8]
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1]
Troubleshooting Guides
Problem 1: No or weak AR degradation observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for your cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration. |
| Low E3 Ligase Expression | Confirm the expression of Cereblon (CRBN), the E3 ligase recruited by this compound, in your cell line using Western blotting or qRT-PCR. |
| Proteasome Inhibition | Ensure that other compounds in your experimental setup are not inhibiting proteasome activity. You can include a positive control for proteasome-mediated degradation. |
| Poor Cell Permeability | While this compound is orally bioavailable, cell permeability can vary between cell lines. If suspected, consider using cell lines with known good permeability for PROTACs or consult relevant literature. |
| Compound Instability | Ensure proper storage of this compound stock solutions. Assess the stability of the compound in your cell culture medium over the course of the experiment. |
Problem 2: The "Hook Effect" - Reduced AR degradation at high this compound concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At high concentrations, PROTACs can form binary complexes with either the target protein (AR) or the E3 ligase (CRBN) alone, preventing the formation of the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve. |
| Confirming the Hook Effect | Extend your dose-response curve to include higher concentrations to clearly observe the bell shape. |
| Mitigating the Hook Effect | Identify the optimal concentration that gives maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments. Avoid using concentrations in the "hook" region of the dose-response curve. |
Problem 3: High background or non-specific bands in Western blot for AR.
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal dilution that provides a strong signal with minimal background. A starting dilution of 1:1000 for the primary antibody is often recommended.[9][10][11] |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[12] |
| Inadequate Washing | Increase the number and duration of wash steps with TBST to remove unbound antibodies.[12] |
| Antibody Cross-reactivity | Ensure your primary antibody is specific for AR. Consider using a different, validated AR antibody if non-specific bands persist. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| AR Degradation (DC50) | LNCaP | 22 nM | [1] |
| L702H Mutant AR Degradation (DC50) | - | 92 nM | [1][2] |
| Cell Proliferation Inhibition (GI50) | LNCaP | 74 nM | [1] |
| Effective Concentration Range for AR Degradation | C4-2, VCaP | 0.1 nM - 10 µM | [1] |
Experimental Protocols
Protocol 1: Western Blotting for AR Degradation
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (a starting dilution of 1:1000 is recommended) overnight at 4°C.[9][11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Quantitative RT-PCR (qRT-PCR) for AR Target Genes
-
RNA Extraction and cDNA Synthesis:
-
After this compound treatment, extract total RNA from cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and gene-specific primers for AR target genes such as KLK3 (PSA) and TMPRSS2.
-
Primer Sequences:
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Mechanism of action of this compound PROTAC.
Caption: Experimental workflow for optimizing this compound.
Caption: Androgen Receptor signaling pathway and this compound intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 6. Androgen Receptor Splice Variant 7 and Efficacy of Taxane Chemotherapy in Patients With Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of AR-V7 on Circulating Tumor Cells as a Treatment-Specific Biomarker With Outcomes and Survival in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. benchchem.com [benchchem.com]
- 14. origene.com [origene.com]
- 15. KLK3 and TMPRSS2 for molecular lymph-node staging in prostate cancer patients undergoing radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Expression of TMPRSS2 Transcript in Prostate Tumor Cells Reflects TMPRSS2-ERG Fusion Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
AZ'3137 Technical Support Center: Addressing Solubility and Stability in Culture Media
For researchers, scientists, and drug development professionals utilizing the potent PROTAC androgen receptor (AR) degrader, AZ'3137, achieving optimal experimental conditions is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I added my DMSO stock to the cell culture medium. What is happening and how can I prevent this?
A1: This is a common issue known as "crashing out" and typically occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media. The drastic change in solvent polarity causes the compound to rapidly precipitate. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some sensitive lines showing toxicity at concentrations as low as 0.1%. It is crucial to keep the final DMSO concentration as low as possible while maintaining compound solubility.
To prevent precipitation, consider the following:
-
Lower the final concentration: The intended working concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Optimize the dilution method: Instead of adding the concentrated DMSO stock directly to a large volume of media, perform serial dilutions. Adding the compound dropwise to pre-warmed (37°C) media while gently vortexing can also help.
-
Use pre-warmed media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.
Q2: I'm observing a decrease in the activity of this compound in my long-term experiments (48-72 hours). Could the compound be unstable in my culture media?
A2: Yes, it is possible that this compound is degrading over time in the cell culture medium at 37°C. As a PROTAC utilizing a cereblon E3 ligase ligand, this compound may be susceptible to hydrolysis, particularly at the linker or the E3 ligase binder. This degradation can lead to a reduction in the effective concentration of the active compound over the course of the experiment, resulting in diminished target degradation and downstream effects.
To address this, you can:
-
Replenish the media: For long-term experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.
-
Assess stability: Perform a stability assay to determine the half-life of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol 2).
Q3: What is the best way to prepare and store my this compound stock solution?
A3: For optimal longevity and to avoid repeated freeze-thaw cycles, prepare a high-concentration stock solution in anhydrous, high-purity DMSO. Based on available data, a stock solution of 10 mM in DMSO is readily achievable.[1] Aliquot the stock solution into small, single-use volumes and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] When ready to use, thaw a single aliquot at room temperature.
Q4: What are the recommended final concentrations of DMSO in cell culture?
A4: Generally, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to avoid cytotoxic effects. However, the sensitivity to DMSO can vary significantly between cell lines. It is always recommended to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any solvent-induced effects. For sensitive cell lines, it is advisable to keep the DMSO concentration at or below 0.1%.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Culture Media
If you observe a precipitate immediately after adding your this compound DMSO stock to the cell culture medium, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Loss of this compound Activity in Long-Term Experiments
If you suspect compound instability is affecting your results in experiments lasting longer than 24 hours, consider this approach:
Caption: Workflow for addressing suspected compound instability.
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 801.89 g/mol | [1] |
| Solubility in DMSO | ≥ 10 mM (8.02 mg/mL) | [1] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [2] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To experimentally determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing.
-
Prepare serial dilutions in DMSO: Create a series of 2-fold serial dilutions of your 10 mM stock in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add to media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, measure the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.
-
Determine the maximum soluble concentration: The highest concentration that remains clear is your maximum working soluble concentration under these specific conditions.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability and estimate the half-life of this compound in your cell culture medium at 37°C.
Materials:
-
This compound
-
Your complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
LC-MS/MS system for analysis
-
Acetonitrile with an internal standard (for quenching and sample preparation)
Procedure:
-
Prepare the test solution: Prepare a solution of this compound in your pre-warmed complete cell culture medium at your desired working concentration.
-
Incubate: Place the tube in a 37°C incubator.
-
Collect time points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the solution.
-
Quench the reaction: Immediately add the aliquot to a tube containing cold acetonitrile with a suitable internal standard to stop any potential enzymatic degradation and precipitate proteins.
-
Sample preparation: Vortex the samples and centrifuge to pellet any precipitated material. Transfer the supernatant to a new tube or plate for LC-MS/MS analysis.
-
LC-MS/MS analysis: Analyze the samples to quantify the remaining concentration of the parent this compound at each time point.
-
Data analysis: Plot the natural logarithm of the percentage of the remaining this compound versus time. The half-life (t₁/₂) can be calculated from the slope (k) of the linear regression line using the formula: t₁/₂ = 0.693 / k.
Signaling Pathway
This compound is a PROTAC that induces the degradation of the Androgen Receptor (AR). It functions by forming a ternary complex between the AR and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of Small Molecule Kinase Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how to identify and characterize potential off-target effects of small molecule kinase inhibitors, using a hypothetical compound, AZ'3137, as an example. The principles and methodologies described herein are broadly applicable to other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects refer to the interactions of a drug or compound with proteins other than its intended therapeutic target. For a kinase inhibitor like this compound, this means binding to and potentially modulating the activity of kinases other than its primary target. These unintended interactions can lead to unexpected biological responses, toxicity, or adverse side effects, making their identification and characterization a critical aspect of preclinical safety assessment.[1][2] The primary goals of preclinical safety evaluation include identifying potential target organs for toxicity and establishing safety parameters for clinical monitoring.[3][4]
Q2: What are the initial steps to predict potential off-target effects of a new compound like this compound?
A2: Early prediction of off-target effects can save significant time and resources. Computational or in silico methods are a valuable first step.[5][6] These approaches utilize the 2D and 3D structure of the compound to screen against databases of known protein structures.
-
Ligand-Based Approaches: These methods compare the chemical structure of this compound to libraries of compounds with known biological activities. Similar compounds may have similar off-target profiles.
-
Structure-Based Approaches (Docking): If the 3D structure of this compound is known, it can be computationally docked into the binding sites of a wide range of proteins to predict potential interactions.[5]
Q3: How can I experimentally screen for off-target kinase interactions?
A3: Large-scale kinase panel screening is the gold standard for experimentally identifying off-target interactions for a kinase inhibitor. These screens measure the activity of the compound against a broad panel of purified kinases.[7][8] The data generated helps to create a "selectivity profile" for the compound. It is common to screen against a panel of over 300 kinases.[7]
Q4: What is a selectivity score and how is it interpreted?
A4: A selectivity score is a metric used to quantify the specificity of a kinase inhibitor. One common method is to divide the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at a specific concentration) by the total number of kinases tested. A lower score generally indicates higher selectivity. However, this can sometimes be misleading, as it doesn't account for the potency of inhibition.[7] More sophisticated methods, such as the Gini coefficient or selectivity entropy, can provide a more nuanced assessment.
Q5: My compound shows activity against several off-target kinases in a biochemical assay. What's the next step?
A5: Positive hits from a biochemical screen should be validated in a cellular context.[9] Biochemical assays with purified proteins may not always reflect the compound's activity in a complex cellular environment. Cell-based assays can help determine if the compound engages with the off-target kinase in intact cells and elicits a downstream functional effect.
Troubleshooting Guide
Issue: Inconsistent results between biochemical and cell-based assays.
-
Possible Cause 1: Cell Permeability. The compound may have poor cell membrane permeability, leading to a lower effective intracellular concentration compared to the concentration used in the biochemical assay.
-
Troubleshooting Step: Perform a cellular uptake assay to measure the intracellular concentration of the compound.
-
-
Possible Cause 2: Presence of Cellular ATP. Biochemical kinase assays are often run at ATP concentrations that are lower than physiological levels. In a cellular environment, the high concentration of endogenous ATP can outcompete the inhibitor for binding to the kinase, leading to reduced potency.
-
Troubleshooting Step: If possible, run the biochemical assay at a higher ATP concentration that is closer to physiological levels to assess the impact on IC50 values.
-
-
Possible Cause 3: Efflux Pumps. The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Troubleshooting Step: Co-incubate the cells with a known efflux pump inhibitor to see if the potency of your compound increases.
-
Issue: How to prioritize which off-target "hits" to follow up on.
-
Prioritization Strategy 1: Potency. Focus on off-targets that are inhibited with a potency similar to or greater than the on-target kinase.
-
Prioritization Strategy 2: Known Biological Function. Investigate off-target kinases with well-characterized roles in signaling pathways that could plausibly lead to adverse effects.
-
Prioritization Strategy 3: Tissue Expression. Consider the tissue expression pattern of the off-target kinase. If it is highly expressed in a particular organ, it might indicate a potential site of toxicity.
Quantitative Data Summary
The following table summarizes hypothetical kinase selectivity data for this compound. This data is for illustrative purposes only.
| Kinase Target | IC50 (nM) - Biochemical Assay | % Inhibition @ 1µM - Cellular Assay | Notes |
| Primary Target Kinase | 10 | 95% | Expected on-target activity |
| Off-Target Kinase A | 50 | 80% | High potential for cellular effects |
| Off-Target Kinase B | 200 | 45% | Moderate potential for cellular effects |
| Off-Target Kinase C | 1500 | 10% | Low potential for cellular effects |
| Off-Target Kinase D | >10,000 | <5% | Negligible cellular activity |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of protein kinases.
Objective: To determine the IC50 values of this compound against a broad range of kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Panel of purified, active protein kinases
-
Appropriate kinase-specific peptide substrates[10]
-
Kinase reaction buffer
-
[γ-³³P]ATP or other detection reagents (e.g., for fluorescence-based assays)
-
96- or 384-well plates
-
Plate reader or scintillation counter
Methodology:
-
Prepare a serial dilution of this compound in the appropriate assay buffer.
-
In a multi-well plate, add the kinase, its specific peptide substrate, and the diluted compound.
-
Initiate the kinase reaction by adding MgATP (often including a radiolabeled ATP tracer).[8]
-
Allow the reaction to proceed for a specified time at the optimal temperature for the kinase.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated peptide on a filter membrane and measuring radioactivity.
-
Calculate the percent inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Target Engagement Assay
This protocol describes a method to confirm if a compound interacts with its target kinase within a cellular environment.
Objective: To verify the binding of this compound to its on-target and potential off-target kinases in living cells.
Materials:
-
Cell line expressing the kinase(s) of interest
-
This compound
-
Cell lysis buffer
-
Antibodies specific to the kinase(s) of interest (for immunoprecipitation)
-
Method for detecting target engagement (e.g., Western blot for downstream substrate phosphorylation, NanoBRET™, Cellular Thermal Shift Assay (CETSA)).
Methodology (Example using Western Blot for downstream signaling):
-
Culture the selected cell line to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using an antibody against a known downstream substrate of the kinase of interest. The antibody should be specific for the phosphorylated form of the substrate.
-
Use an antibody against the total (phosphorylated and unphosphorylated) substrate as a loading control.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation of the downstream substrate, which serves as a proxy for target engagement and inhibition.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for off-target effect analysis.
References
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. quantics.co.uk [quantics.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
managing cell toxicity at high concentrations of AZ'3137
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PROTAC® Androgen Receptor (AR) degrader, AZ'3137. The information is tailored to address potential issues, particularly those arising from high concentrations of the compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and selective PROTAC® (Proteolysis Targeting Chimera) designed to target the Androgen Receptor (AR) for degradation.[1][2] It is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to the ubiquitination and subsequent degradation of the AR protein by the proteasome.[3][4] This mechanism effectively reduces AR signaling, which is a key driver in prostate cancer.[3][4]
Q2: What are the reported efficacy values for this compound in prostate cancer cell lines?
A2: this compound has demonstrated potent activity in various prostate cancer cell lines. Key efficacy parameters are summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| DC50 (AR Degradation) | LNCaP | 22 nM | [1][2] |
| DC50 (L702H mutant AR) | LNCaP | 92 nM | [1] |
| GI50 (Cell Growth Inhibition) | LNCaP | 74 nM | [1][2] |
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been shown to effectively degrade the Androgen Receptor and inhibit cell proliferation in androgen-sensitive prostate cancer cell lines, including LNCaP, VCaP, and C4-2 cells.[1]
Troubleshooting Guide: Managing High Concentrations of this compound
Researchers may encounter unexpected results when using this compound at high concentrations. This guide addresses common issues and provides potential solutions.
Problem 1: Decreased AR degradation at high concentrations of this compound (The "Hook Effect").
Symptoms:
-
Western blot analysis shows less AR degradation at higher concentrations of this compound compared to moderate concentrations.
-
The dose-response curve for AR degradation is bell-shaped.
Potential Cause: The "hook effect" is a known phenomenon for PROTAC molecules. At excessively high concentrations, this compound can form binary complexes with either the Androgen Receptor (AR) or the CRBN E3 ligase, rather than the productive ternary complex (AR-AZ'3137-CRBN) required for ubiquitination and degradation. This leads to a decrease in degradation efficiency.
Solutions:
-
Optimize Concentration Range: Perform a full dose-response curve with a wider range of this compound concentrations, including lower nanomolar concentrations, to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).
-
Time-Course Experiment: The kinetics of degradation can be concentration-dependent. Perform a time-course experiment at various concentrations to determine the optimal incubation time for achieving maximal degradation.
Problem 2: Significant cytotoxicity observed at effective degradation concentrations.
Symptoms:
-
Cell viability assays (e.g., MTT, CellTiter-Glo) show a sharp decrease in cell viability at concentrations where AR degradation is expected.
-
Visual inspection of cells under a microscope reveals signs of apoptosis or necrosis (e.g., cell shrinkage, membrane blebbing).
Potential Causes:
-
On-Target Toxicity: The degradation of AR, a critical protein for prostate cancer cell survival, is expected to lead to cell cycle arrest and apoptosis. This may be the intended and expected outcome of effective AR degradation.
-
Off-Target Effects: At higher concentrations, this compound may degrade other essential proteins, leading to off-target toxicity.
-
Compound Solubility/Aggregation: Poor solubility of this compound at high concentrations can lead to the formation of aggregates, which can be toxic to cells.
Solutions:
-
Parallel Viability and Degradation Assays: Always perform a cell viability assay in parallel with your protein degradation experiment to distinguish between on-target and off-target toxicity.
-
Apoptosis Assays: To confirm if the observed cytotoxicity is due to the intended mechanism of action, perform an apoptosis assay, such as a Caspase-3 activity assay. An increase in caspase-3 activity would suggest on-target apoptosis.
-
Solubility Check: Ensure that this compound is fully solubilized in the vehicle (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect the media for any precipitation after adding the compound.
-
Use a Negative Control: If available, use a structurally similar but inactive version of this compound as a negative control to assess off-target toxicity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for AR Degradation
This protocol is for quantifying the amount of AR protein following treatment with this compound.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Treat cells with this compound as described for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize for protein loading.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key effector in apoptosis.
Materials:
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Plate reader
Procedure:
-
Treat cells with this compound as described previously.
-
Collect both adherent and floating cells and wash with PBS.
-
Lyse the cells in the provided cell lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC AR degrader.
Caption: Troubleshooting workflow for high concentrations of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ 3137 Supplier | CAS 2960179-55-7 | AZ3137 | Tocris Bioscience [tocris.com]
- 3. Discovery of a Series of Orally Bioavailable Androgen Receptor Degraders for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZ′-3137 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
improving the efficiency of AZ'3137-mediated protein degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers utilizing AZ'3137 to mediate the degradation of the Androgen Receptor (AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the Androgen Receptor (AR). It is a heterobifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple AR protein molecules.
Q2: In which cell lines is this compound active?
A2: this compound has been shown to be effective in degrading AR in various prostate cancer cell lines, including LNCaP, VCaP, and C4-2.[1] It is also effective against the L702H mutant of the Androgen Receptor.[1][2]
Q3: What are the known degradation efficiency values (DC50 and Dmax) for this compound?
| Cell Line/Target | DC50 Value | Reference |
| LNCaP | 22 nM | [1][2] |
| L702H mutant AR | 92 nM | [1] |
| L702H mutant AR | 158 nM | [2] |
Q4: What is the recommended concentration range and incubation time for this compound in cell culture experiments?
A4: The optimal concentration and incubation time for this compound will depend on the specific cell line and experimental goals. Based on available data, a concentration range of 0.1 nM to 10 µM has been used in studies.[1] For assessing the kinetics of degradation, a time course of 2, 4, 8, 16, and 24 hours is a good starting point. To determine the optimal conditions for your specific experiment, it is recommended to perform a dose-response and time-course experiment.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is soluble in DMSO, with a maximum concentration of 10 mM. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Low or No Degradation of Androgen Receptor
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Be aware of the "hook effect," where very high concentrations of the PROTAC can lead to the formation of binary complexes (this compound-AR or this compound-CRBN) instead of the productive ternary complex, thus reducing degradation efficiency. |
| Inappropriate Incubation Time | Conduct a time-course experiment to identify the optimal duration of treatment for maximal degradation. Degradation is a dynamic process, and the peak effect may occur at a specific time point. |
| Low Expression of CRBN E3 Ligase | Verify the expression level of CRBN in your cell line of interest. Cell lines with low endogenous CRBN levels may exhibit reduced this compound-mediated degradation. Consider using a different cell line with higher CRBN expression or overexpressing CRBN. |
| Cell Line Specific Factors | The efficiency of PROTACs can vary between cell lines due to differences in cellular uptake, efflux, or the expression of other proteins involved in the ubiquitin-proteasome system. If possible, test this compound in a panel of prostate cancer cell lines. |
| Compound Instability | Ensure proper storage of your this compound stock solution. Consider the stability of this compound in your specific cell culture medium over the course of the experiment. |
Problem 2: High Background or Non-Specific Bands in Western Blot
| Possible Cause | Suggested Solution |
| Antibody Issues | Use a highly specific primary antibody for the Androgen Receptor. Validate the antibody's specificity using appropriate controls (e.g., knockout/knockdown cell lines). Optimize the primary and secondary antibody concentrations and incubation times. |
| Blocking and Washing Steps | Ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST). Increase the number and duration of washing steps to remove non-specific antibody binding. |
| Sample Preparation | Prepare fresh cell lysates and include protease and phosphatase inhibitors to prevent protein degradation. Determine the protein concentration accurately to ensure equal loading. |
Problem 3: Difficulty Confirming Ternary Complex Formation
| Possible Cause | Suggested Solution |
| Transient Nature of the Complex | The ternary complex (AR-AZ'3137-CRBN) can be transient and difficult to capture. Optimize the experimental conditions for co-immunoprecipitation (co-IP), such as using a gentle lysis buffer and including cross-linking agents. |
| Low Abundance of the Complex | The amount of ternary complex formed may be below the detection limit of standard co-IP and Western blot. Consider using more sensitive techniques like proximity ligation assays (PLA) or fluorescence resonance energy transfer (FRET)-based assays. |
Experimental Protocols & Workflows
I. Western Blotting for AR Degradation
This protocol outlines the key steps to assess the degradation of the Androgen Receptor after treatment with this compound.
Experimental workflow for assessing this compound-mediated AR degradation by Western blot.
II. Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This workflow outlines the general steps for a co-immunoprecipitation experiment to investigate the formation of the AR-AZ'3137-CRBN ternary complex.
General workflow for co-immunoprecipitation to detect ternary complex formation.
III. Ubiquitination Assay
This workflow describes the general steps to determine if this compound induces the ubiquitination of the Androgen Receptor.
Workflow for assessing this compound-induced AR ubiquitination.
Signaling Pathway
The following diagram illustrates the mechanism of this compound-mediated degradation of the Androgen Receptor.
Mechanism of this compound-mediated Androgen Receptor degradation.
References
Technical Support Center: AZ'3137 Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ'3137, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the Androgen Receptor (AR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally active PROTAC that potently and selectively degrades the Androgen Receptor (AR), including the clinically relevant L702H mutant.[1][2] It functions as a heterobifunctional molecule, meaning it has two key components: one part binds to the AR, and the other part recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing the AR and CRBN into close proximity, this compound facilitates the formation of a ternary complex (AR-AZ'3137-CRBN). This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[3][4][5] This mechanism of action inhibits AR signaling, which is a key driver in prostate cancer.[1]
Q2: What are the target proteins of this compound?
A2: The primary target of this compound is the Androgen Receptor (AR). It has been shown to be effective against both wild-type AR and the L702H mutant, which is a common resistance mutation in prostate cancer therapies.[1][2]
Q3: Which E3 ligase does this compound recruit?
A3: this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
Q4: What are the reported efficacy values for this compound?
A4: The following table summarizes the reported in vitro efficacy of this compound.
| Parameter | Cell Line | Value | Reference |
| DC50 (AR degradation) | LNCaP | 22 nM | [1][2] |
| DC50 (L702H mutant AR degradation) | - | 158 nM | [2] |
| GI50 (Cell proliferation inhibition) | LNCaP | 74 nM | [1][2] |
Troubleshooting Guide: Issues with Ternary Complex Formation
This guide addresses common issues that may arise during experiments involving the formation of the AR-AZ'3137-CRBN ternary complex.
Problem 1: No or low AR degradation observed.
Possible Cause & Troubleshooting Steps:
-
Suboptimal this compound Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes (AR-AZ'3137 or this compound-CRBN) more readily than the productive ternary complex, leading to reduced degradation.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for AR degradation.[6]
-
-
Poor Cell Permeability: this compound, like many PROTACs, is a relatively large molecule and may have difficulty crossing the cell membrane.[7][8]
-
Solution: While this compound is reported to be orally bioavailable, if you suspect permeability issues in your specific cell line, consider using cell lines with known good permeability for similar-sized molecules or consult literature for methods to enhance PROTAC uptake.
-
-
Low CRBN Expression: The efficacy of this compound is dependent on the expression levels of its recruited E3 ligase, CRBN.[3][4]
-
Solution: Confirm CRBN expression in your cell line of interest using Western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher CRBN expression.
-
-
CRBN Mutations: Mutations in CRBN can impair its ability to bind to this compound or to function correctly within the E3 ligase complex, leading to resistance.[9][10]
-
Solution: If you suspect resistance, sequence the CRBN gene in your cells to check for known resistance-conferring mutations.
-
-
AR Mutations (other than L702H): While this compound is effective against the L702H mutant, other mutations in the AR ligand-binding domain could potentially affect this compound binding.
-
Solution: If working with cell lines known to harbor various AR mutations, consider sequencing the AR gene to confirm the presence of a binding-competent form.
-
-
Issues with Experimental Protocol:
-
Solution: Ensure that your experimental timeline is appropriate for observing degradation. A time-course experiment (e.g., 4, 8, 12, 24 hours) can help determine the optimal treatment duration. Also, confirm the activity of your proteasome by including a positive control like the proteasome inhibitor MG132, which should rescue AR from degradation.
-
Problem 2: Difficulty in detecting the ternary complex in biophysical assays (e.g., SPR, ITC, AlphaLISA).
Possible Cause & Troubleshooting Steps:
-
Protein Quality and Integrity: The quality of the recombinant AR and CRBN proteins is critical for successful in vitro binding assays.
-
Solution: Ensure that your proteins are properly folded, pure, and free of aggregation. Use techniques like size-exclusion chromatography and dynamic light scattering to assess protein quality.
-
-
Incorrect Buffer Conditions: The stability and interaction of proteins can be highly dependent on the buffer composition (pH, salt concentration, additives).
-
Solution: Optimize buffer conditions for your specific assay. It is often recommended to screen a range of buffers to find the one that provides the best signal-to-noise ratio and stability for all components.
-
-
Weak Binary Affinities or Negative Cooperativity: The formation of a stable ternary complex is influenced by the binary binding affinities of this compound to AR and CRBN, as well as the cooperativity between the proteins once the PROTAC is bound.[11][12][13]
-
Solution: First, determine the binary binding affinities of this compound to AR and CRBN independently. If the affinities are very weak, ternary complex formation may be difficult to detect. If the binary affinities are reasonable, but ternary complex formation is still not observed, it could indicate negative cooperativity. In this case, consider that even transient ternary complex formation can still lead to effective degradation in cells.
-
-
Assay Sensitivity: The chosen biophysical assay may not be sensitive enough to detect the interaction.
-
Solution: Consider using a more sensitive technique. For example, Surface Plasmon Resonance (SPR) is generally more sensitive than Isothermal Titration Calorimetry (ITC). Proximity-based assays like AlphaLISA or TR-FRET can also be very sensitive for detecting ternary complex formation.
-
Experimental Protocols
Western Blot for AR Degradation
-
Cell Culture and Treatment: Plate your prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for the desired amount of time (a 24-hour time point is a good starting point). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody against AR. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities to determine the extent of AR degradation at each this compound concentration.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Simplified diagram of the Androgen Receptor signaling pathway.
This compound Mechanism of Action
Caption: Mechanism of this compound-induced degradation of the Androgen Receptor.
Troubleshooting Workflow for Low AR Degradation
Caption: A logical workflow for troubleshooting experiments with low AR degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ 3137 Supplier | CAS 2960179-55-7 | AZ3137 | Tocris Bioscience [tocris.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete proteasomal degradation with AZ'3137
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AZ'3137, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the Androgen Receptor (AR). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the successful implementation of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule known as a PROTAC. It is designed to induce the degradation of the Androgen Receptor (AR), including the clinically relevant L702H mutant.[1][2] this compound functions by simultaneously binding to the AR and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of AR, marking it for degradation by the proteasome.[2] This targeted degradation of AR leads to the inhibition of AR signaling and has been shown to inhibit tumor growth in prostate cancer models.[1]
Q2: What are the recommended starting concentrations and incubation times for in vitro experiments?
A2: For initial in vitro experiments, a dose-response study is recommended to determine the optimal concentration. A starting range of 0.1 nM to 10 µM is suggested.[1][3][4] For time-course experiments, incubation periods between 2 and 48 hours are commonly used to identify the optimal duration for maximal degradation.[3] Significant degradation of AR has been observed within 4 to 12 hours in some cell lines.
Q3: What is the "hook effect" and how can it be avoided when using this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[4][5][6] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (this compound-AR or this compound-CRBN) over the productive ternary complex (AR-AZ'3137-CRBN) required for ubiquitination. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration window that maximizes degradation before the effect diminishes.[5][6]
Q4: What are the appropriate negative controls for an experiment with this compound?
A4: To ensure that the observed effects are due to the specific degradation of AR by this compound, several negative controls are essential:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent.
-
Inactive Epimer/Diastereomer: A stereoisomer of this compound that cannot bind to either AR or CRBN would be an ideal negative control, though its availability may be limited.
-
E3 Ligase Ligand Only: The small molecule that binds to CRBN, to control for effects independent of AR degradation.
-
AR Ligand Only: The small molecule that binds to AR, to differentiate between degradation and simple inhibition.
-
Proteasome Inhibitor (e.g., MG132): Pre-treatment with a proteasome inhibitor should rescue the degradation of AR, confirming the involvement of the ubiquitin-proteasome system.[3]
-
Neddylation Inhibitor (e.g., MLN4924): Pre-treatment with a neddylation inhibitor can confirm the role of Cullin-RING E3 ligases.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or incomplete AR degradation | 1. Suboptimal this compound concentration: The concentration may be too low or in the range of the "hook effect". | 1. Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50).[3] |
| 2. Inappropriate incubation time: The treatment duration may be too short or too long. | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to find the optimal incubation period for maximal degradation.[3] | |
| 3. Low expression of CRBN E3 ligase: The cell line used may have low endogenous levels of CRBN. | 3. Verify the expression level of CRBN in your cell line via Western Blot or qPCR. Consider using a different cell line with higher CRBN expression. | |
| 4. Poor cell permeability: this compound may not be efficiently entering the cells. | 4. While this compound is orally bioavailable, permeability can vary between cell lines. Ensure proper solubilization of the compound. | |
| High cell toxicity | 1. This compound concentration is too high: High concentrations can lead to off-target effects and cytotoxicity. | 1. Lower the concentration of this compound. Determine the GI50 for cell viability and use concentrations below this value for degradation studies.[4] |
| 2. Off-target effects: The molecule may be degrading other essential proteins. | 2. Use the lowest effective concentration. Compare the phenotype with that of the AR ligand alone to distinguish between AR inhibition and off-target degradation effects. | |
| Inconsistent results | 1. Variable cell culture conditions: Cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system. | 1. Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[6] |
| 2. Instability of this compound: The compound may be unstable in the cell culture medium over time. | 2. Assess the stability of this compound in your experimental media. Prepare fresh stock solutions as needed. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Description | Reference |
| DC50 (AR degradation) | 22 nM | LNCaP | Concentration for 50% degradation of Androgen Receptor. | [1] |
| DC50 (L702H mutant AR) | 92 nM | - | Concentration for 50% degradation of L702H mutant Androgen Receptor. | [1] |
| GI50 (Cell proliferation) | 74 nM | LNCaP | Concentration for 50% inhibition of cell growth. | [1] |
| In Vitro Concentration Range | 0.1 nM - 10 µM | LNCaP, C4-2, VCAP | Effective concentration range for AR degradation and inhibition of AR target gene expression. | [1] |
| In Vivo Administration | Oral gavage (p.o.) | NOD SCID mice with C4-2 tumors | Daily administration for 10 days resulted in AR degradation and tumor growth inhibition. | [1] |
Experimental Protocols
Western Blot for AR Degradation
Objective: To quantify the degradation of Androgen Receptor in response to this compound treatment.
Materials:
-
Cells of interest (e.g., LNCaP, C4-2, VCAP)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours). For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding this compound.
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. Plot the normalized AR levels against the log of the this compound concentration to determine the DC50.
Immunoprecipitation to Detect AR Ubiquitination
Objective: To confirm that this compound induces the ubiquitination of the Androgen Receptor.
Materials:
-
Cells treated with this compound and a proteasome inhibitor (as described above)
-
Denaturing lysis buffer (containing SDS)
-
Dilution buffer
-
Primary antibody against AR
-
Protein A/G agarose beads
-
Wash buffer
-
Primary antibody against Ubiquitin
-
Elution buffer
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation:
-
Dilute the cell lysates to reduce the SDS concentration.
-
Immunoprecipitate the AR using a specific antibody.
-
Capture the antibody-protein complexes with Protein A/G agarose beads.
-
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect a high molecular weight smear or laddering pattern, indicative of ubiquitinated AR.
-
As a control, a separate blot can be probed with an anti-AR antibody to confirm successful immunoprecipitation.
-
Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot cell viability against the this compound concentration to determine the GI50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
best practices for long-term storage of AZ'3137
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of AZ'3137, a PROTAC-type androgen receptor (AR) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active PROTAC (Proteolysis Targeting Chimera) designed to degrade the androgen receptor (AR).[1][2] It is a bifunctional small molecule that links a ligand for the AR to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[3][4] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[4][5] This mechanism of action makes it a valuable tool for studying AR signaling in prostate cancer research.[2][3] this compound has been shown to degrade both wild-type AR and the L702H mutant AR, and it inhibits cell proliferation in prostate cancer cell lines.[1][2][3]
Q2: How should I store the solid (lyophilized) form of this compound for long-term use?
A2: For long-term stability of the solid compound, it is recommended to store it at -20°C.[2] As a general best practice for small molecules, storage in a tightly sealed container, protected from light and moisture, is crucial to prevent degradation.[6][7] Before opening the vial, it is advisable to allow it to warm to room temperature to prevent condensation of atmospheric moisture, which could affect the compound's stability.[8]
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: Once reconstituted, stock solutions of this compound should be stored frozen. For optimal stability, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into single-use volumes.[9][10]
Q4: How do I properly reconstitute lyophilized this compound?
A4: Lyophilized this compound should be reconstituted in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO).[2][10] Before opening, centrifuge the vial to ensure all the powder is collected at the bottom.[9][11] Add the calculated volume of solvent to the vial to achieve the desired stock concentration. To ensure the compound is fully dissolved, vortex the vial for 10-20 seconds.[10] If necessary, gentle warming in a 37°C water bath for a few minutes can aid in solubilization.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation observed in stock solution upon thawing | The solubility limit of the compound has been exceeded at the storage temperature. | Gently warm the solution and vortex to redissolve the precipitate. If it persists, centrifuge the vial and use the supernatant after re-quantifying the concentration. For future use, consider storing at a lower concentration.[6] |
| Reduced or no biological activity in experiments | - Compound degradation due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial concentration of the stock solution. | - Use a fresh aliquot of the stock solution.- Prepare a fresh stock solution from the lyophilized powder.- Verify the concentration of your stock solution using analytical methods such as HPLC. |
| Difficulty dissolving the lyophilized powder | The compound may have coated the walls of the vial. | Ensure the solvent comes into contact with all inner surfaces of the vial when preparing the solution. Gentle warming and vortexing can also help.[9][10] |
| Inconsistent experimental results | - Variability in the concentration of working solutions.- Degradation of the compound in the final working solution. | - Always prepare fresh working solutions from the stock for each experiment.- Ensure thorough mixing when diluting the stock solution. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for a 10 mM Stock Solution
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound to collect all the powder at the bottom.[9][11] Allow the vial to equilibrate to room temperature.[8]
-
Solvent Addition: Using a reconstitution calculator, determine the volume of DMSO needed to achieve a 10 mM concentration based on the mass of the compound in the vial. For example, for 1 mg of this compound (MW: 801.89 g/mol ), you would add 124.7 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex for 10-20 seconds to ensure complete dissolution.[10] If needed, warm the vial in a 37°C water bath for 5 minutes.[10]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials.[9] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Quality Control of this compound Stock Solution using HPLC
-
Sample Preparation: Dilute a small amount of your this compound stock solution to a suitable concentration for HPLC analysis using an appropriate mobile phase.
-
HPLC Analysis: Perform a High-Performance Liquid Chromatography (HPLC) analysis using a validated stability-indicating method. This will allow you to assess the purity of the compound.
-
Data Interpretation: Compare the chromatogram of your stored sample to that of a freshly prepared standard or the initial analysis data. Look for the appearance of new peaks, which may indicate degradation products, or a decrease in the area of the main peak, suggesting a loss of the active compound.
Visualizations
Caption: Experimental workflow for the preparation and storage of this compound stock solutions.
Caption: Simplified signaling pathway of this compound-mediated AR degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZ 3137 Supplier | CAS 2960179-55-7 | AZ3137 | Tocris Bioscience [tocris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted Degradation of Androgen Receptor for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. researchgate.net [researchgate.net]
- 9. captivatebio.com [captivatebio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cusabio.com [cusabio.com]
Validation & Comparative
AZ'3137: A Potent Androgen Receptor Degrader for Prostate Cancer Treatment
A head-to-head comparison of AZ'3137 with the PROTAC degrader ARV-110 and the androgen receptor inhibitor enzalutamide reveals its potential as a powerful therapeutic agent in the fight against prostate cancer. This compound, a Proteolysis Targeting Chimera (PROTAC), demonstrates robust degradation of the androgen receptor (AR), including clinically relevant mutants, and potent inhibition of cancer cell growth.
This compound is an orally bioavailable small molecule that induces the degradation of the androgen receptor by hijacking the cell's natural protein disposal system. It achieves this by simultaneously binding to the androgen receptor and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome. This mechanism of action is distinct from traditional androgen receptor inhibitors like enzalutamide, which only block the receptor's function.
Comparative Performance: this compound vs. Alternatives
To objectively evaluate the efficacy of this compound, its performance was compared with another clinical-stage AR PROTAC, ARV-110 (bavdegalutamide), and the widely used AR inhibitor, enzalutamide. The following tables summarize the key in vitro data from studies on various prostate cancer cell lines.
| Compound | Cell Line | DC50 (nM) for AR Degradation | DC50 (nM) for L702H Mutant AR Degradation |
| This compound | LNCaP | 22 | 92 |
| ARV-110 | VCaP | ~1 | Not Reported |
DC50: Half-maximal degradation concentration. Data for this compound from Bagal et al., 2024. Data for ARV-110 from various preclinical studies.
| Compound | Cell Line | GI50 (nM) for Cell Proliferation Inhibition |
| This compound | LNCaP | 74 |
| ARV-110 | VCaP | Low nanomolar |
| Enzalutamide | LNCaP | ~1000-2000 |
GI50: Half-maximal growth inhibition concentration. Data for this compound from Bagal et al., 2024. Data for ARV-110 and Enzalutamide from various preclinical and clinical studies.
Mechanism of Action and Signaling Pathway
This compound's mechanism as a PROTAC is a key differentiator. By inducing the degradation of the entire androgen receptor protein, it can potentially overcome resistance mechanisms that arise from AR mutations or overexpression, which can limit the effectiveness of inhibitors like enzalutamide.
Caption: Mechanism of this compound-induced androgen receptor degradation.
Experimental Protocols
The validation of this compound's activity involves several key experimental procedures. Below are the detailed methodologies for the primary assays used to characterize its androgen receptor degradation and anti-proliferative effects.
Western Blotting for Androgen Receptor Degradation
Objective: To quantify the reduction in androgen receptor protein levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded in 6-well plates and allowed to adhere. Following adherence, cells are treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
Caption: Experimental workflow for Western Blot analysis.
Cell Proliferation (GI50) Assay
Objective: To determine the concentration of this compound that inhibits the growth of prostate cancer cells by 50%.
Protocol:
-
Cell Seeding: LNCaP cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, a positive control (e.g., enzalutamide), and a vehicle control (DMSO).
-
Incubation: The plates are incubated for a period of 5 to 7 days to allow for cell proliferation.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle-treated control, and the GI50 value is calculated by fitting the dose-response curve to a non-linear regression model.
A Head-to-Head Battle in Prostate Cancer Models: AZD3137 vs. Enzalutamide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel androgen receptor (AR) degrader, AZD3137, and the established AR inhibitor, enzalutamide, in preclinical prostate cancer models. This analysis is based on available experimental data to inform future research and development directions.
The androgen receptor signaling axis remains a critical therapeutic target in prostate cancer. While second-generation antiandrogens like enzalutamide have significantly improved patient outcomes, the emergence of resistance necessitates the development of novel therapeutic strategies. AZD3137, a Proteolysis Targeting Chimera (PROTAC), represents a distinct mechanistic class designed to overcome the limitations of existing AR inhibitors by inducing the degradation of the AR protein. This guide synthesizes preclinical data to compare the efficacy and mechanisms of these two agents.
Quantitative Performance Analysis
The following tables summarize the key in vitro and in vivo performance metrics for AZD3137 and enzalutamide based on available preclinical data.
| In Vitro Parameter | AZD3137 | Enzalutamide | Prostate Cancer Cell Line |
| Mechanism of Action | Androgen Receptor Degrader | Androgen Receptor Inhibitor | - |
| DC50 (AR Degradation) | 22 nM[1][2] | Not Applicable | LNCaP |
| GI50 (Cell Growth Inhibition) | 74 nM[1][2] | Data varies by study | LNCaP |
| Effect on AR Signaling | Inhibition via degradation[1][2] | Competitive inhibition of androgen binding, prevention of nuclear translocation, and impairment of DNA binding[3] | LNCaP, C4-2, VCaP |
| Activity Against Mutated AR | Degrades L702H mutant AR (DC50 = 92-158 nM)[1][2] | Activity can be compromised by certain AR mutations | - |
| In Vivo Parameter | AZD3137 | Enzalutamide | Prostate Cancer Model |
| Tumor Growth Inhibition | Demonstrated in a C4-2 xenograft model[1] | Well-established in various xenograft models | C4-2, LNCaP, and others |
| Route of Administration | Oral gavage (p.o.)[1] | Oral | Mouse models |
| Dosing Regimen | Once daily for 10 days (in cited study)[1] | Varies by study | Mouse models |
Mechanisms of Action: A Tale of Two Strategies
Enzalutamide and AZD3137 employ fundamentally different strategies to disrupt androgen receptor signaling. Enzalutamide acts as a competitive inhibitor, binding to the ligand-binding domain of the AR with high affinity. This prevents the binding of androgens, inhibits the nuclear translocation of the receptor, and impairs its ability to bind to DNA, thereby blocking the transcription of AR target genes.[3]
In contrast, AZD3137 is a PROTAC that hijacks the cell's natural protein disposal system. It is a heterobifunctional molecule with one end that binds to the androgen receptor and the other that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This results in the physical elimination of the AR protein from the cancer cells.[1][2]
Caption: Mechanisms of Action for Enzalutamide and AZD3137.
Experimental Protocols
In Vitro Androgen Receptor Degradation Assay (for AZD3137)
-
Cell Lines: LNCaP, C4-2, or VCaP prostate cancer cells.
-
Treatment: Cells are treated with varying concentrations of AZD3137 (e.g., 0.1 nM to 10 µM) for a specified duration, typically 24 hours.[1]
-
Analysis: Cell lysates are collected, and the levels of androgen receptor protein are quantified using Western blotting or other protein quantification methods.
-
Endpoint: The DC50 value, the concentration of the compound that results in a 50% reduction in the level of the target protein, is calculated.
Cell Proliferation Assay (for AZD3137 and Enzalutamide)
-
Cell Lines: LNCaP prostate cancer cells.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of either AZD3137 or enzalutamide for an extended period, for instance, 7 days.[1]
-
Analysis: Cell viability or proliferation is assessed using assays such as MTT, CellTiter-Glo, or by direct cell counting.
-
Endpoint: The GI50 value, the concentration of the drug that inhibits cell growth by 50%, is determined.
In Vivo Tumor Xenograft Study (for AZD3137)
-
Animal Model: Immunocompromised mice (e.g., NOD SCID) are subcutaneously implanted with human prostate cancer cells, such as C4-2.[1]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. AZD3137 is administered, for example, by oral gavage once daily for a defined period (e.g., 10 days).[1]
-
Analysis: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis, such as Western blotting to confirm AR degradation.
-
Endpoint: The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.
Caption: Preclinical Experimental Workflow for Drug Evaluation.
Concluding Remarks
AZD3137 and enzalutamide represent two distinct and compelling approaches to targeting the androgen receptor in prostate cancer. Enzalutamide's efficacy as an AR inhibitor is well-documented in both preclinical and clinical settings. AZD3137, with its novel mechanism of inducing AR degradation, shows promise in preclinical models, particularly in its ability to degrade a mutated form of AR. This suggests a potential advantage in overcoming certain mechanisms of resistance to AR inhibitors.
Further head-to-head preclinical studies are warranted to directly compare the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and resistance profiles of AZD3137 and enzalutamide. Such studies will be crucial in defining the potential clinical positioning of AR degraders relative to established AR inhibitors in the evolving landscape of prostate cancer therapeutics.
References
A Head-to-Head Comparison of AZ'3137 and ARV-110: Efficacy in Androgen Receptor Degradation
In the landscape of targeted protein degradation, particularly for the treatment of prostate cancer, two notable androgen receptor (AR) degraders, AZ'3137 and ARV-110 (bavdegalutamide), have emerged from preclinical studies. Both molecules operate as PROteolysis TArgeting Chimeras (PROTACs), offering a novel therapeutic modality to overcome resistance to traditional androgen receptor inhibitors. This guide provides an objective comparison of their efficacy based on available experimental data, details the experimental protocols for key assays, and visualizes their mechanism of action and experimental workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and ARV-110 are heterobifunctional molecules designed to induce the degradation of the androgen receptor. They achieve this by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin to the AR, marking it for degradation by the proteasome. This degradation-based mechanism is distinct from the inhibitory action of conventional antiandrogens.[1][2] ARV-110 specifically recruits the cereblon (CRBN) E3 ubiquitin ligase.[2]
Preclinical Efficacy: A Comparative Overview
Both this compound and ARV-110 have demonstrated potent degradation of the androgen receptor in preclinical models. The following tables summarize the key quantitative data available for each compound.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Parameter | This compound | ARV-110 (Bavdegalutamide) | Cell Line |
| DC50 (AR Degradation) | 22 nM[3][4] | < 1 nM | LNCaP |
| DC50 (Mutant AR Degradation) | 92 nM (L702H)[3] | Potent against various mutants | VCaP, other models |
| GI50 (Cell Proliferation Inhibition) | 74 nM[3][4] | Low nanomolar | LNCaP |
Table 2: In Vivo Anti-Tumor Efficacy
| Model | This compound | ARV-110 (Bavdegalutamide) |
| Prostate Cancer Xenograft | Demonstrated tumor growth inhibition[3][4] | Showed substantial AR degradation and greater tumor growth inhibition compared to enzalutamide[5][6] |
| Enzalutamide-Resistant Model | Data not available | Robust tumor growth inhibition[5][6] |
Clinical Development Status
A significant point of differentiation between the two molecules is their stage of development. ARV-110 has progressed into clinical trials, while there is no publicly available information on clinical studies for this compound.
ARV-110 (Bavdegalutamide): ARV-110 was the first PROTAC protein degrader to enter human clinical trials.[5][6] It has been evaluated in a Phase 1/2 clinical trial (NCT03888612) for patients with metastatic castration-resistant prostate cancer (mCRPC).[5][6][7] The trial has provided valuable data on the safety, tolerability, and anti-tumor activity of ARV-110 in this patient population.[8]
This compound: As of the latest available information, there are no registered clinical trials for this compound. Its development status remains in the preclinical phase.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the likely protocols for key experiments cited in the evaluation of these compounds.
Androgen Receptor Degradation Assay (Western Blot)
This assay is used to quantify the amount of androgen receptor protein in cells after treatment with the degrader.
Methodology:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP) are cultured to a suitable confluency and then treated with varying concentrations of the PROTAC degrader or a vehicle control for a specified duration (e.g., 8, 16, or 24 hours).
-
Cell Lysis and Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensity, corresponding to the amount of AR protein, is quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is also probed to normalize for any variations in protein loading.
Cell Proliferation Assay
This assay measures the effect of the degrader on the growth and division of cancer cells.
Methodology:
-
Cell Seeding: Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the PROTAC degrader or a vehicle control.
-
Incubation: The plates are incubated for a period of time that allows for multiple cell divisions (e.g., 3 to 7 days).
-
Viability Measurement: Cell viability is assessed using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The results are used to calculate the GI50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth.
Summary and Conclusion
Both this compound and ARV-110 are potent PROTAC degraders of the androgen receptor with demonstrated efficacy in preclinical models of prostate cancer. ARV-110 appears to have a more potent in vitro degradation profile with a sub-nanomolar DC50 value. A key differentiator is the ability of this compound to degrade the L702H mutant of AR.
The most significant difference, however, lies in their clinical development. ARV-110 has advanced into and through a significant portion of clinical trials, providing valuable human data on its safety and efficacy. In contrast, this compound remains a preclinical-stage compound with no reported clinical trial activity.
For researchers and drug development professionals, ARV-110 represents a more mature asset with a substantial body of clinical evidence. This compound, while showing promise in preclinical studies, requires further investigation to ascertain its potential clinical utility. The data presented here underscores the therapeutic potential of targeting the androgen receptor for degradation and highlights the progress of PROTAC technology from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AZ 3137 Supplier | CAS 2960179-55-7 | AZ3137 | Tocris Bioscience [tocris.com]
- 5. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
Comparative Analysis of AZ'3137 for L702H Mutant Androgen Receptor Degradation
A Guide for Researchers in Oncology and Drug Development
The emergence of mutations in the androgen receptor (AR), such as the L702H substitution, presents a significant challenge in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] The L702H mutation, located in the AR ligand-binding domain, is associated with resistance to therapies like abiraterone and enzalutamide, often in patients receiving concurrent glucocorticoids.[2][4][5] This has driven the development of novel therapeutic strategies aimed at eliminating the AR protein entirely, rather than merely inhibiting its function. This guide provides a comparative analysis of AZ'3137, a potent PROTAC (PROteolysis TArgeting Chimera) degrader, and other alternative agents designed to degrade or downregulate the androgen receptor, with a focus on the clinically relevant L702H mutant.
Performance Comparison: AR Degraders and Downregulators
This compound demonstrates potent degradation of both wild-type and L702H mutant androgen receptors.[6][7] Its performance, when compared with other AR-targeting compounds, highlights the potential of PROTAC technology in overcoming mutation-driven resistance. The following tables summarize key quantitative data for this compound and alternative agents.
Table 1: Efficacy of AR Degradation (DC50)
The 50% degradation concentration (DC50) indicates the potency of a compound in reducing the target protein level by half.
| Compound | Type | Target AR | DC50 (nM) | Cell Line | Citation(s) |
| This compound | PROTAC | Wild-Type AR | 22 | LNCaP | [6][7] |
| This compound | PROTAC | L702H Mutant AR | 92 - 158 | Not Specified | [6][7] |
| ARV-110 | PROTAC | Wild-Type AR | < 1 | VCaP | [8] |
Table 2: Anti-proliferative Activity (GI50/IC50)
The 50% growth inhibition (GI50) or inhibitory concentration (IC50) measures a compound's effect on cancer cell proliferation.
| Compound | Type | GI50 / IC50 | Cell Line | Citation(s) |
| This compound | PROTAC | 74 nM (GI50) | LNCaP | [6][7] |
| AZD3514 | SARD | ~1.78 µM (pIC50 = 5.75) | LNCaP | [9] |
| Enzalutamide | AR Antagonist | Not Specified | LNCaP, C4-2 | [10] |
| Galeterone | CYP17 Inhibitor / AR Antagonist | Not Specified | Not Specified | [5] |
Mechanism of Action Visualized
Understanding the pathways through which these compounds act is crucial for their strategic development and application.
This compound: The PROTAC Pathway
This compound is a heterobifunctional molecule that acts as a bridge between the androgen receptor and an E3 ubiquitin ligase complex, specifically Cereblon (CRBN).[6] This proximity induces the ubiquitination of the AR, marking it for destruction by the cell's proteasome.[11]
Caption: Mechanism of this compound-mediated AR degradation via the PROTAC pathway.
Alternative Approaches to AR Degradation
While PROTACs like this compound represent a leading strategy, other molecules have been developed to reduce AR protein levels through different mechanisms.
-
Selective Androgen Receptor Downregulators (SARDs): Compounds like AZD3514 function by inhibiting the nuclear translocation of the AR and downregulating overall receptor levels, potentially by reducing AR synthesis.[12][13][14] This dual mechanism allows it to inhibit both androgen-dependent and -independent AR signaling.[13][14]
-
Multi-action Inhibitors: Galeterone exhibits a triple mechanism of action: it inhibits the CYP17 enzyme to block androgen synthesis, acts as a direct AR antagonist, and promotes the degradation of the androgen receptor, including certain mutant forms.[5][15]
-
Other PROTACs: ARV-110 is another orally bioavailable AR PROTAC that has shown potent degradation of wild-type and various mutant ARs in preclinical models.[8][11] It has demonstrated activity against mutations such as H875Y and T878A.[11]
Experimental Protocols
Verifying the degradation and functional inhibition of the L702H mutant AR requires specific biochemical and cell-based assays.
Protocol 1: Western Blot for AR Degradation
This method is used to quantify the reduction in AR protein levels following treatment with a degrader compound.
-
Cell Culture & Treatment: Culture prostate cancer cells expressing L702H AR (e.g., genetically engineered LNCaP or VCaP cells). Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a set time, typically 18-24 hours.[9][16] Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells to release total protein. Quantify the protein concentration using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the N-terminal domain of the Androgen Receptor.
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for AR relative to a loading control protein (e.g., Actin or GAPDH) to determine the percentage of AR degradation at each compound concentration.
Workflow: Western Blot for Protein Degradation
Caption: Standard experimental workflow for quantifying protein degradation via Western Blot.
Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to determine the anti-proliferative effect of the AR degrader.
-
Cell Seeding: Plate L702H AR-expressing cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a comparator drug for an extended period (e.g., 5-7 days).[6]
-
ATP Measurement: Add a reagent (e.g., CellTiter-Glo®) that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the results as a dose-response curve. Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Comparative Logic: this compound vs. Other Modalities
The choice of therapeutic agent depends on the specific resistance mechanism. This compound's targeted degradation offers a distinct advantage over simple inhibition, particularly when the receptor is overexpressed or mutated.
Caption: Logical comparison of degradation vs. inhibition strategies for L702H AR.
Conclusion
This compound is a potent, orally active PROTAC that effectively induces the degradation of the L702H mutant androgen receptor.[6] Its mechanism of action, which involves the complete removal of the AR protein, provides a compelling strategy to overcome the limitations of traditional AR antagonists and synthesis inhibitors. Compared to other downregulators like AZD3514, its PROTAC nature offers a highly specific and efficient means of targeted protein elimination. The continued development and clinical investigation of AR degraders like this compound are critical for addressing the challenge of therapy resistance in advanced prostate cancer.
References
- 1. Molecular mechanisms underlying resistance to androgen deprivation therapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical relevance of androgen receptor alterations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor mutations for precision medicine in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging mutations and functional changes of androgen receptor associated with treatment resistance in prostate cancer - Martignano - Translational Cancer Research [tcr.amegroups.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZ 3137 Supplier | CAS 2960179-55-7 | AZ3137 | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. AZD3514: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AZD3514: a small molecule that modulates androgen receptor signaling and function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Assessing the Selectivity of AZ'3137 for the Androgen Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ'3137 is a novel, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively target and degrade the androgen receptor (AR).[1] This mechanism of action offers a promising strategy for the treatment of prostate cancer, including forms resistant to conventional antiandrogen therapies. A critical aspect of the preclinical characterization of any new AR-targeting therapeutic is the assessment of its selectivity. High selectivity for the AR over other steroid hormone receptors, such as the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), is crucial for minimizing off-target effects and ensuring a favorable safety profile.
This guide provides a comparative analysis of the selectivity of this compound for the androgen receptor against other prominent AR-targeted therapies. The comparison includes other AR PROTAC degraders, Bavdegalutamide (ARV-110) and ARV-766, as well as the established non-steroidal antiandrogens, Bicalutamide and Enzalutamide.
Comparative Selectivity Profile
The following tables summarize the available quantitative data on the potency and selectivity of this compound and its competitors.
Table 1: Potency Against Androgen Receptor
| Compound | Mechanism of Action | Target | Cell Line | Potency (DC50/IC50/GI50) |
| This compound | PROTAC AR Degrader | Wild-type AR | LNCaP | DC50 = 22 nM[1] |
| L702H mutant AR | - | DC50 = 92 nM[1] or 158 nM | ||
| Cell Proliferation | LNCaP | GI50 = 74 nM[1] | ||
| Bavdegalutamide (ARV-110) | PROTAC AR Degrader | Wild-type AR | - | DC50 < 1 nM |
| ARV-766 | PROTAC AR Degrader | Wild-type & Mutant AR | - | Data not publicly available |
| Bicalutamide | AR Antagonist | Wild-type AR | - | IC50 = 159–243 nM |
| Enzalutamide | AR Antagonist | Wild-type AR | - | High affinity (details not specified)[2] |
Table 2: Selectivity Against Other Steroid Receptors
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Bavdegalutamide (ARV-110) | Data not publicly available | Does not degrade GR | Data not publicly available |
| ARV-766 | Data not publicly available | Data not publicly available | Data not publicly available |
| Bicalutamide | Weak affinity | No significant affinity[3] | No significant affinity |
| Enzalutamide | Data not publicly available | Upregulation of GR is a resistance mechanism[2] | Data not publicly available |
Experimental Protocols
The assessment of selectivity relies on robust and well-defined experimental methodologies. The following are detailed protocols for key experiments used to generate the data presented in this guide.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific receptor.
Objective: To quantify the binding affinity (Ki) of a test compound for the androgen receptor and other steroid hormone receptors (PR, GR, MR).
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Materials:
-
Recombinant human androgen receptor, progesterone receptor, glucocorticoid receptor, and mineralocorticoid receptor.
-
Radioligands: e.g., [³H]-Mibolerone for AR, [³H]-R5020 for PR, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR.
-
Test compound (e.g., this compound) and reference compounds.
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and reference compounds.
-
Incubation: In each well of a 96-well plate, add the assay buffer, the respective recombinant receptor, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the plates at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assay
This assay is used to determine the functional activity of a compound as an agonist or antagonist of a specific nuclear receptor.
Objective: To assess the ability of a test compound to modulate the transcriptional activity of the androgen receptor and other steroid hormone receptors.
Principle: Cells are co-transfected with two plasmids: one expressing the full-length steroid receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements (HREs) specific for that receptor. Activation of the receptor by an agonist leads to the transcription of the reporter gene, which can be quantified.
Materials:
-
Mammalian cell line (e.g., HEK293T or a relevant cancer cell line).
-
Expression plasmids for human AR, PR, GR, and MR.
-
Reporter plasmid containing a luciferase gene driven by a promoter with the corresponding HREs (e.g., MMTV-luc for GR and AR).
-
Transfection reagent.
-
Test compound, reference agonists, and antagonists.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Seed cells in 96-well plates. Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, treat the cells with serial dilutions of the test compound in the presence or absence of a known agonist for the respective receptor (to assess antagonistic activity).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.
-
Data Analysis: For agonist activity, plot the luminescence signal against the compound concentration to determine the EC50 (concentration for 50% of maximal activation). For antagonist activity, plot the inhibition of the agonist-induced signal against the compound concentration to determine the IC50.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Simplified diagram of the androgen receptor signaling pathway.
PROTAC Mechanism of Action for AR Degradation
Caption: Mechanism of androgen receptor degradation by a PROTAC like this compound.
Experimental Workflow for Selectivity Assessment
Caption: Workflow for assessing the selectivity of a compound for steroid hormone receptors.
References
A Head-to-Head Comparison: AZ'3137 Versus Traditional Androgen Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Novel AR PROTAC Degrader Against Standard-of-Care Inhibitors.
The landscape of prostate cancer treatment has been significantly shaped by therapies targeting the androgen receptor (AR). Traditional nonsteroidal antiandrogens, such as the first-generation bicalutamide and the second-generation enzalutamide, function by competitively inhibiting the binding of androgens to the AR's ligand-binding domain. While effective, the emergence of resistance, often driven by AR mutations or overexpression, remains a critical challenge.
This guide provides a head-to-head comparison of a novel Proteolysis Targeting Chimera (PROTAC) AR degrader, AZ'3137, with these traditional AR inhibitors. Unlike inhibitors that merely block AR activity, this compound is designed to induce the selective degradation of the AR protein, offering a distinct and potentially more durable mechanism of action. This comparison is based on preclinical data, providing a comprehensive overview of their respective performance metrics and the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition vs. Degradation
Traditional AR inhibitors and this compound employ fundamentally different strategies to disrupt AR signaling.
-
Traditional AR Inhibitors (e.g., Bicalutamide, Enzalutamide): These molecules act as competitive antagonists at the ligand-binding domain of the AR. By occupying this site, they prevent the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream transcriptional activation of AR target genes.
-
This compound (AR PROTAC Degrader): this compound is a heterobifunctional molecule. One end binds to the androgen receptor, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the cell's natural protein disposal system, the proteasome. This results in the physical elimination of the AR protein from the cancer cell.
The following diagram illustrates the distinct mechanisms of action:
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound in comparison to traditional AR inhibitors in relevant prostate cancer cell lines.
Table 1: In Vitro AR Degradation and Antiproliferative Activity
| Compound | Cell Line | DC50 (nM) for AR Degradation | GI50 (nM) for Proliferation Inhibition |
| This compound | LNCaP | 22[1] | 74[1] |
| This compound | VCaP | <1 | Data not available |
| Enzalutamide | LNCaP | Not Applicable | ~200-1000 |
| Bicalutamide | LNCaP | Not Applicable | >1000 |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. GI50 is the concentration that causes 50% inhibition of cell growth. Data for enzalutamide and bicalutamide are approximate values from publicly available data and are provided for comparative context.
Table 2: Activity Against a Common Resistance Mutant
| Compound | Mutant AR | DC50 (nM) for AR Degradation |
| This compound | L702H | 92[1] |
Note: The L702H mutation is a clinically observed mutation in the AR ligand-binding domain that can confer resistance to traditional AR inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture
-
LNCaP and VCaP cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for AR Degradation
-
Cell Lysis: Prostate cancer cells were seeded in 6-well plates and treated with varying concentrations of this compound or vehicle control for the indicated times. After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against the androgen receptor overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, with protein levels normalized to a loading control such as GAPDH or β-actin.
Cell Proliferation Assay (GI50 Determination)
-
Cell Seeding: Prostate cancer cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, enzalutamide, or bicalutamide for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a commercially available colorimetric assay, such as the MTT or CellTiter-Glo® luminescent cell viability assay, according to the manufacturer's instructions.
-
Data Analysis: The absorbance or luminescence was measured using a plate reader. The GI50 values were calculated by fitting the dose-response curves using non-linear regression analysis.
In Vivo Tumor Growth Inhibition in a Xenograft Model
-
Animal Model: Male immunodeficient mice (e.g., NOD-SCID) were used.
-
Tumor Implantation: A suspension of human prostate cancer cells (e.g., VCaP) in Matrigel was subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound or a vehicle control was administered orally at a specified dose and schedule.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth curves were plotted for each group, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the study.
The following diagram outlines the typical workflow for a prostate cancer xenograft study:
Conclusion
The preclinical data presented here highlight the distinct mechanism of action and potent antitumor activity of this compound, an orally bioavailable PROTAC AR degrader. By inducing the degradation of the androgen receptor, this compound demonstrates a novel approach to overcome the limitations of traditional AR inhibitors. Its ability to degrade a clinically relevant AR mutant associated with drug resistance suggests a potential therapeutic advantage in the treatment of advanced prostate cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this new class of AR-targeting agents.
References
Confirming the On-Target Effects of AZ'3137 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZ'3137, a Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader, with other alternatives for achieving on-target AR degradation in cellular assays. The information presented is supported by experimental data to aid in the selection of appropriate research tools and therapeutic candidates.
Executive Summary
This compound is a potent and orally active PROTAC that induces the degradation of the androgen receptor, a key driver in prostate cancer. This guide compares the cellular effects of this compound with other AR-targeting agents, including the PROTACs ARV-110 (Bavdegalutamide) and ARD-61, as well as the AR antagonist enzalutamide. The comparison focuses on key performance indicators from cellular assays, such as protein degradation, inhibition of cell proliferation, and effects on AR target gene expression.
Comparison of On-Target Cellular Effects
The following table summarizes the quantitative data from cellular assays for this compound and its alternatives. This allows for a direct comparison of their potency and efficacy in degrading the androgen receptor and inhibiting cancer cell growth.
| Compound | Mechanism of Action | Cell Line | DC50 (AR Degradation) | GI50/IC50 (Cell Proliferation) | Key Findings & Citations |
| This compound | PROTAC AR Degrader | LNCaP | 22 nM | 74 nM (GI50) | Potently degrades AR and inhibits proliferation in LNCaP cells. Also effective against L702H mutant AR. |
| ARV-110 (Bavdegalutamide) | PROTAC AR Degrader | VCaP | ~1 nM | ~1 nM (IC50) | Robustly degrades AR in multiple cell lines with high potency. Demonstrates efficacy in enzalutamide-resistant models.[1][2][3][4] |
| ARD-61 | PROTAC AR Degrader | LNCaP | Not explicitly stated, but potent | More potent than enzalutamide | Effectively induces AR degradation and shows greater anti-proliferative effects than enzalutamide.[5][6] |
| ARCC-4 | PROTAC AR Degrader | VCaP | 5 nM | More potent than enzalutamide | Outperforms enzalutamide in cellular models of drug resistance by inducing apoptosis and inhibiting proliferation.[7][8] |
| Enzalutamide | AR Antagonist | LNCaP, VCaP | Does not induce degradation | Less potent than PROTACs | Standard-of-care AR inhibitor; its activity is often used as a benchmark for new AR degraders.[2][5][7][8] |
| Darolutamide | AR Antagonist | VCaP, LAPC-4 | Does not induce degradation | Potent inhibitor of spheroid formation | A potent AR antagonist with a distinct chemical structure that shows strong efficacy in prostate cancer models.[9][10] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. [PDF] ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. | Semantic Scholar [semanticscholar.org]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 5. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Proteomic and Transcriptomic Analysis of the Impact of Androgen Stimulation and Darolutamide Inhibition | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of AZ'3137: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the research chemical AZ'3137. A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. Researchers, scientists, and drug development professionals must obtain the official SDS from their supplier for detailed and specific safety and disposal information. The procedures outlined below are based on general best practices for handling chemical waste in a laboratory setting and should be adapted to comply with the specific recommendations of the SDS and all applicable local, state, and federal regulations.
Immediate Safety and Handling Precautions
While detailed handling procedures are contingent on the forthcoming Safety Data Sheet (SDS), general best practices for potent compounds should be followed. Always handle this compound in a designated area, such as a certified chemical fume hood. Personal Protective Equipment (PPE), including but not limited to safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Accidental exposure should be addressed immediately by flushing the affected area with copious amounts of water and seeking medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various suppliers. Researchers should always refer to the lot-specific certificate of analysis for precise values.
| Property | Value | Source |
| Molecular Weight | 801.89 g/mol | |
| Formula | C43H47F4N7O4 | |
| Purity | ≥98% (HPLC) | |
| DC50 (AR Degradation) | 22 nM (in LNCaP cells) | [1] |
| DC50 (L702H mutant AR) | 158 nM | |
| GI50 (LNCaP cell proliferation) | 74 nM | [1] |
| Solubility in DMSO | 8.02 mg/mL (10 mM) | |
| Storage Temperature | -20°C |
Step-by-Step Disposal Procedure
In the absence of a specific SDS for this compound, a conservative approach to disposal is required. The following procedure is a general guideline and must be superseded by the instructions in the official SDS and local regulations.
-
Waste Identification and Segregation:
-
Pure, unused this compound should be considered a hazardous chemical waste.
-
Contaminated materials, such as pipette tips, gloves, and empty vials, should be segregated as hazardous waste.
-
Solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.
-
The accumulation start date must be clearly marked on the label.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure containers are kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a full inventory of the waste.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal.
-
Experimental Protocols
Detailed experimental protocols for the in-vitro and in-vivo studies involving this compound can be found in the supporting information of the publication by Bagal et al. (2024) in the Journal of Medicinal Chemistry. These protocols include methodologies for cell proliferation assays, Western Blot analysis, and RT-PCR.
Disposal Decision Workflow
The following diagram illustrates a general decision-making process for the disposal of a research chemical like this compound.
Caption: General workflow for the proper disposal of this compound waste.
It is imperative to treat all new chemical entities with the utmost caution. The guidance provided here is intended to supplement, not replace, the specific instructions that will be provided in the official Safety Data Sheet for this compound. Always prioritize safety and regulatory compliance in your laboratory operations.
References
Safeguarding Research: A Comprehensive Guide to Handling AZ'3137
For Immediate Use by Laboratory Personnel
This document provides essential safety and logistical information for the handling of AZ'3137, a potent, orally active PROTAC-type androgen receptor (AR) degrader. Given its biological activity and novel mechanism, all researchers, scientists, and drug development professionals must adhere to the following protocols to ensure personal safety and experimental integrity.
Essential Safety and Personal Protective Equipment (PPE)
Due to its potent biological activity, a stringent approach to personal protection is mandatory when handling this compound. The level of protection must be adapted to the specific procedure being performed.
Engineering Controls
All work involving solid this compound or the preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation risk. For procedures with a high potential for aerosol generation, the use of a closed system is recommended. The laboratory should be equipped with adequate ventilation.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Adherence to these guidelines is critical to prevent accidental exposure.
| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Single pair of nitrile gloves | Safety glasses with side shields | Laboratory coat | Not generally required |
| Weighing of Solid | Double-gloving (nitrile) | Chemical splash goggles and face shield | Disposable solid-front gown with tight cuffs | NIOSH-approved N95 or higher respirator |
| Solution Preparation | Double-gloving (nitrile) | Chemical splash goggles | Laboratory coat | Not required if in a fume hood |
| In Vitro Experiments | Single pair of nitrile gloves | Safety glasses with side shields | Laboratory coat | Not generally required |
| Animal Dosing (Oral) | Double-gloving (nitrile) | Safety glasses with side shields | Laboratory coat | Not generally required |
| Waste Disposal | Double-gloving (nitrile) | Chemical splash goggles | Laboratory coat | Not generally required |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe management of this compound within the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
